6-Hydroxyflavanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWPQUEOOBIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022429 | |
| Record name | 6-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4250-77-5 | |
| Record name | (±)-6-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4250-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxyflavanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F174812MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Natural Reserves: A Technical Guide to 6-Hydroxyflavanone Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of 6-Hydroxyflavanone, a flavonoid derivative recognized for its potential therapeutic properties. This document consolidates quantitative data, detailed experimental protocols for isolation and quantification, and visual representations of relevant biochemical and experimental pathways to support further research and development.
Primary Natural Source of this compound
Extensive research has identified the leaves of Muntingia calabura , commonly known as the Jamaican cherry or strawberry tree, as a significant natural source of this compound. This finding is substantiated by quantitative analysis, positioning Muntingia calabura as a key plant for the isolation of this bioactive compound. While other plants, such as certain citrus species and members of the Artemisia genus, are rich in various flavonoids, current scientific literature provides the most definitive quantitative evidence for this compound in Muntingia calabura.
Quantitative Data Presentation
The concentration of this compound in Muntingia calabura leaves has been quantified, providing a crucial baseline for extraction and purification efforts. The following table summarizes the available quantitative data.
| Plant Source | Plant Part | Extraction Solvent | Drying Method | Concentration of this compound (µg/g of extract) | Reference |
| Muntingia calabura | Leaves | 50% Ethanol | Freeze-drying | 12.3 ± 0.1 | [1][2] |
Experimental Protocols
This section outlines a representative methodology for the extraction, isolation, and quantification of this compound from Muntingia calabura leaves, based on established protocols for flavonoid analysis.
Plant Material Preparation and Extraction
-
Collection and Preparation : Fresh leaves of Muntingia calabura are collected and washed thoroughly with distilled water to remove any surface contaminants.
-
Drying : The leaves are freeze-dried to preserve the integrity of the phytochemicals.
-
Grinding : The dried leaves are ground into a fine powder using a laboratory mill.
-
Extraction : A known weight of the powdered leaf material is subjected to extraction with 50% aqueous ethanol. The mixture is agitated for a specified period (e.g., 24 hours) at room temperature.
-
Filtration and Concentration : The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Quantification by Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Standard and Sample Preparation :
-
A stock solution of this compound standard is prepared in methanol. A series of dilutions are made to create a calibration curve.
-
The crude extract is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is typically used for separation.
-
Mobile Phase : A gradient elution is employed using a binary solvent system, such as (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate : A constant flow rate is maintained (e.g., 0.3 mL/min).
-
Injection Volume : A small volume of the standard and sample solutions is injected (e.g., 5 µL).
-
Detection : A Diode Array Detector (DAD) is used for detection at the maximum absorbance wavelength of this compound.
-
-
Data Analysis : The concentration of this compound in the extract is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standards.
Identification by UHPLC-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)
For definitive identification, the extract can be analyzed by UHPLC-ESI-MS/MS. The fragmentation pattern of the parent ion corresponding to this compound in the sample is compared with that of an authentic standard.
Biosynthetic and Experimental Workflow Diagrams
Flavonoid Biosynthesis Pathway
The biosynthesis of flavanones, including this compound, is a branch of the general phenylpropanoid pathway in plants. The following diagram illustrates the key enzymatic steps leading to the formation of the flavanone backbone. The subsequent 6-hydroxylation is catalyzed by a specific flavone 6-hydroxylase (F6H), a cytochrome P450 enzyme.
Experimental Workflow for Quantification
The following diagram outlines the logical flow of the experimental procedure for the quantification of this compound from a plant source.
References
An In-depth Technical Guide to the Mechanism of Action of 6-Hydroxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxyflavanone is a naturally occurring flavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This compound, found in plants such as Muntingia calabura, is being investigated for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and anxiolytic effects.[3][4] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. It is important to distinguish this compound from the structurally similar 6-hydroxyflavone, as their biological activities, while sometimes related, are not identical. This guide will focus on this compound and will clearly indicate when data from 6-hydroxyflavone is presented for comparative or contextual purposes.
Core Mechanisms of Action
The therapeutic potential of this compound stems from its ability to modulate multiple cellular targets and signaling pathways. The primary mechanisms of action identified to date include anti-inflammatory effects, neuromodulation, and neuroprotection.
Anti-inflammatory and Anti-neuropathic Effects
This compound has demonstrated notable anti-inflammatory and anti-neuropathic pain potential.[3][5][6] Its mechanism in this regard is believed to be multifactorial, targeting key enzymes and receptors involved in the inflammatory cascade.
-
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition: this compound targets both COX-2 and 5-LOX, two key enzymes in the arachidonic acid pathway that lead to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[3][5][6] By inhibiting these enzymes, this compound can effectively reduce the inflammatory response. This dual inhibition is a promising feature for the development of anti-inflammatory agents with a potentially broader spectrum of activity and a better safety profile compared to selective COX-2 inhibitors.
-
Opioid Receptor Interaction: The anti-neuropathic pain potential of this compound is also attributed to its interaction with opioid receptors.[3][5][6] While the specific receptor subtypes and the nature of this interaction require further elucidation, this suggests a mechanism that could contribute to its analgesic properties, particularly in the context of neuropathic pain.
A related compound, 6-hydroxyflavone, has been shown to exhibit potent anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in kidney mesangial cells.[7][8] The mechanistic study of its derivative, 6-methoxyflavone, indicated that this anti-inflammatory activity arises from the inhibition of the downstream inducible NO synthase (iNOS) protein expression, rather than by inhibiting the activation of the NF-κB pathway.[9][10][11]
Neuromodulatory and Anxiolytic Effects
This compound exhibits significant neuromodulatory effects, particularly anxiolytic-like activity, which is primarily mediated through its interaction with the GABAergic system.
-
GABA-A Receptor Modulation: this compound targets GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[3][5][6] Its anxiolytic effects are thought to be mediated through its potential interaction with the α2 or α5-subunit containing GABA-A receptors.[4] The related compound, 6-hydroxyflavone, enhances GABA-induced currents through the benzodiazepine sites of GABA-A receptors, with a preference for α2- and α3-subtypes, which are known to play a role in anxiety.[12]
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in preclinical models of chemotherapy-induced peripheral neuropathy.[4] This protective effect is likely linked to its anti-inflammatory properties. By reducing the production of pro-inflammatory cytokines, this compound may mitigate the neuronal damage and associated pain symptoms induced by neurotoxic agents like cisplatin.[4]
In a mouse model of Alzheimer's disease, an intranasal formulation of 6-hydroxyflavone was found to improve cognitive function and provide neuroprotection by inhibiting oxidative stress and acetylcholinesterase levels in the brain.[13]
Enzyme Inhibition
The related compound, 6-hydroxyflavone, is a noncompetitive inhibitor of cytochrome P450 2C9 (CYP2C9), an important enzyme involved in the metabolism of various drugs.[10][14] This finding has implications for potential drug-drug interactions when considering the therapeutic use of 6-hydroxyflavone or its derivatives.
Quantitative Data Summary
The following table summarizes the available quantitative data for 6-hydroxyflavone. Currently, specific IC50 or EC50 values for this compound's primary targets (COX-2, 5-LOX) are not detailed in the provided search results.
| Compound | Target/Assay | Cell Line/Model | IC50 Value | Reference(s) |
| 6-Hydroxyflavone | LPS-induced NO production | Rat kidney mesangial cells | ~2.0 µM | [7][8][10] |
| 6-Methoxyflavone | LPS-induced NO production | Rat kidney mesangial cells | 192 nM | [7][10] |
| 6-Acetoxyflavone | LPS-induced NO production | Rat kidney mesangial cells | 0.60 µM | [10] |
| Flavone 6-sulfate | LPS-induced NO production | Rat kidney mesangial cells | 2.1 µM | [10] |
Detailed Experimental Protocols
Assessment of Anti-inflammatory Activity (LPS-Induced NO Production)
This protocol is based on studies conducted with 6-hydroxyflavone and its derivatives.[7][10]
-
Cell Culture: Rat kidney mesangial cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 6-hydroxyflavone) for a specified period (e.g., 12 hours).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell culture media at a concentration known to induce an inflammatory response (e.g., 10 ng/mL) to stimulate the production of nitric oxide (NO).
-
Incubation: The cells are incubated for a further period (e.g., 48 hours) to allow for NO production.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay. This involves mixing the supernatant with Griess reagent and measuring the absorbance at a specific wavelength.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value is then determined using dose-response analysis software.
In Vivo Assessment of Anti-neuropathic and Anxiolytic Effects
This protocol is based on a study investigating the effects of this compound in a cisplatin-induced neuropathy model in rats.[4]
-
Animal Model: Male Sprague-Dawley rats are used. Peripheral neuropathy is induced by the administration of cisplatin.
-
Drug Administration: this compound is administered concomitantly with cisplatin for a period of four weeks at various doses (e.g., 15, 30, and 60 mg/kg). A control group receives the vehicle, and a positive control group may receive a standard drug like gabapentin or diazepam.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold (PWT) and paw withdrawal latency (PWL) are measured to assess mechanical allodynia, a symptom of neuropathic pain.
-
Anxiolytic Activity Assessment:
-
Elevated Plus Maze (EPM): The number of entries into and the time spent in the open arms of the maze are recorded. An increase in these parameters suggests an anxiolytic effect.
-
Staircase Test: A decrease in rearing behavior without a suppression of the number of steps ascended indicates anxiolytic potential.
-
Open-Field Test: Increased time spent in the center of the open field is indicative of reduced anxiety.
-
-
Data Analysis: Statistical analysis (e.g., two-way repeated measures ANOVA followed by a post-hoc test) is used to compare the results between the different treatment groups.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of compounds on cellular signaling pathways, such as the activation of AKT, ERK, and JNK, or the expression of iNOS.[10][12]
-
Cell Treatment and Lysis: Cells are treated with the compound of interest and/or an inflammatory stimulus (e.g., LPS). After the treatment period, the cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated p65, iNOS, phosphorylated AKT, ERK, or JNK) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression or phosphorylation levels.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by 6-hydroxyflavone.
Caption: Experimental workflow for in vivo studies.
Conclusion
This compound is a promising natural compound with a multi-target mechanism of action that confers anti-inflammatory, anti-neuropathic, and anxiolytic properties. Its ability to modulate key enzymes like COX-2 and 5-LOX, as well as interact with GABA-A and opioid receptors, highlights its therapeutic potential. While much of the detailed mechanistic and quantitative data comes from its close analog, 6-hydroxyflavone, the existing research on this compound strongly supports its further investigation. Future research should focus on elucidating the specific molecular interactions of this compound with its targets, determining its pharmacokinetic and pharmacodynamic profiles, and conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety. The development of structure-activity relationships for this compound and its derivatives will be crucial for optimizing its pharmacological properties and advancing its potential as a novel therapeutic agent.
References
- 1. This compound | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:34471) [ebi.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]
6-Hydroxyflavanone: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavanone is a naturally occurring flavonoid, a class of polyphenolic compounds found in a variety of plants, including citrus fruits, Muntingia calabura leaves, and Barleria prionitis.[1][2] As a member of the flavanone subclass, its chemical structure features a C6-C3-C6 skeleton.[3] In recent years, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent across several domains, including inflammation, neurological disorders, and oncology.[4][5][6] This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows.
Anti-inflammatory and Nephroprotective Effects
This compound has demonstrated significant anti-inflammatory properties, particularly in the context of renal inflammation. Studies have identified it as a potent inhibitor of nitric oxide (NO) production in kidney mesangial cells, a key process in the pathogenesis of glomerulonephritis.[7][8]
Mechanism of Action
The anti-inflammatory activity of this compound and its derivatives is distinct from many other flavonoids. While many polyhydroxylated flavones inhibit the activation of the NF-κB pathway, the methylated derivative of 6-Hydroxyflavone, 6-methoxyflavone, was found to inhibit the downstream expression of inducible NO synthase (iNOS) without affecting the phosphorylation of the p65 subunit of NF-κB.[7][9][10] This suggests a unique mechanism targeting the downstream effectors of the inflammatory cascade. The anti-inflammatory potential is not attributed to the direct quenching of NO radicals.[8][9][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. researchgate.net [researchgate.net]
6-Hydroxyflavanone: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavanone, a naturally occurring flavonoid, has emerged as a promising candidate in the field of neuroprotection research. Its potential to mitigate neuronal damage and cognitive decline associated with neurodegenerative diseases has garnered significant scientific interest. This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and future directions for the therapeutic application of this compound.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in cellular stress response, survival, and inflammation.
Nrf2/ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[1]
PI3K/Akt Signaling Pathway Modulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival cascade in neurons.[2] Activation of this pathway promotes cell growth, proliferation, and inhibits apoptosis. Evidence suggests that this compound can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, while promoting the activity of anti-apoptotic proteins like Bcl-2.[2][3] Furthermore, the PI3K/Akt pathway can also contribute to the activation of Nrf2, creating a synergistic neuroprotective effect.[2][3]
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the pathogenesis of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can exacerbate neuronal damage. This compound has demonstrated potent anti-inflammatory properties by inhibiting the activation of microglia and reducing the production of these inflammatory mediators.[4] This effect is partly mediated through the inhibition of signaling pathways such as the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective and related activities of this compound.
| In Vitro Study | Cell Line | Neurotoxin/Stressor | This compound Concentration | Key Findings | Reference |
| Anti-inflammatory Activity | Rat Mesangial Cells | Lipopolysaccharide (LPS) | IC50 ≈ 2.0 µM | Inhibition of nitric oxide (NO) production. | [5] |
| Neuroprotection | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Not specified for this compound | General neuroprotective effects of flavonoids against 6-OHDA. | [6][7] |
| In Vivo Study | Animal Model | Disease Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Memory Enhancement | Mice | ICV-STZ-induced Alzheimer's | 1 mg/kg (nanosuspension) | Intranasal | Increased transfer latency in EPM, spontaneous alternation in Y-maze, and discrimination index in NOR. Improved spatial memory in Morris water maze. | [8] |
| Anti-neuropathy & Anxiolytic | Sprague–Dawley rats | Cisplatin-induced neuropathy | 15, 30, and 60 mg/kg | Intraperitoneal | Significant anti-nociceptive effects against static and dynamic allodynia. Anxiolytic-like activity in elevated plus maze and open field tests. | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the protective effect of this compound against neurotoxin-induced cell death in neuronal cell lines like SH-SY5Y.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 2-4 hours).
-
Neurotoxin Exposure: Add the neurotoxin (e.g., 6-OHDA at 100 µM) to the wells and incubate for 24 hours.
-
MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Western Blot Analysis for Nrf2, HO-1, and p-Akt
This protocol allows for the quantification of changes in protein expression in key signaling pathways.
-
Cell Lysis: After treatment with this compound and/or a neurotoxin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), p-Akt (Ser473) (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.[9][10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.[9][11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Morris Water Maze for Spatial Memory Assessment
This behavioral test is widely used to evaluate spatial learning and memory in rodent models of neurodegenerative diseases.[12][13][14][15][16][17]
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1-2 cm below the water surface.
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Training Phase (Acquisition):
-
For 4-5 consecutive days, conduct 4 trials per day for each animal.
-
In each trial, release the mouse from one of four starting positions facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency during training and the parameters from the probe trial to assess spatial learning and memory.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT language)
Caption: Overview of this compound's neuroprotective signaling pathways.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a neuroprotective agent, acting through well-defined and interconnected signaling pathways to combat oxidative stress, promote neuronal survival, and reduce neuroinflammation. The preclinical data, though promising, warrants further investigation to fully elucidate its therapeutic efficacy.
Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing dosing and delivery methods.
-
Long-term Efficacy and Safety: Chronic in vivo studies in various models of neurodegenerative diseases are needed to assess long-term therapeutic benefits and potential toxicity.
-
Clinical Trials: Well-designed clinical trials are the ultimate step to translate the preclinical findings into tangible therapeutic benefits for patients with neurodegenerative disorders.
-
Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound may lead to the development of more potent and specific neuroprotective compounds.
References
- 1. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 4. assaybiotechnology.com [assaybiotechnology.com]
- 5. Molecular Docking and Simulation Studies of Flavanone and its Derived Compounds on PI3K-AKT Pathway Targeting against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot antibody staining and detection | Bio-Techne [bio-techne.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 17. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]
An In-depth Technical Guide to the Signaling Pathway Modulation of 6-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways modulated by 6-hydroxyflavanone, a naturally occurring flavonoid with significant therapeutic potential. This document summarizes key quantitative data, offers detailed experimental protocols for relevant assays, and visualizes the complex signaling networks using pathway diagrams.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily implicated in inflammation, neuroprotection, and cancer. These multifaceted interactions underscore its potential as a lead compound in drug discovery.
Anti-Inflammatory Signaling Pathways
This compound has demonstrated notable anti-inflammatory properties by targeting key enzymatic and signaling pathways.[1][2][3] It directly inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes pivotal in the inflammatory cascade.[1][2][3][4] Furthermore, in kidney mesangial cells, this compound and its derivatives have been shown to potently inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS).[5][6][7][8] While the NF-κB pathway is a classical regulator of inflammation, one study indicated that 6-methoxyflavone, a derivative of this compound, did not inhibit the phosphorylation of the p65 subunit of NF-κB, suggesting its anti-inflammatory action in that context was primarily through the inhibition of iNOS expression.[5][8]
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Neuroprotective Signaling Pathways
This compound and its analogs exhibit neuroprotective effects by activating antioxidant response pathways and modulating cell survival signals. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] This leads to the nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][10][11] This pathway helps to mitigate oxidative stress, a major contributor to neurodegenerative diseases. Additionally, 6-hydroxyflavone has been shown to promote osteoblast differentiation by activating the PI3K/Akt and MAPK (ERK1/2 and JNK) signaling pathways, which are also crucial for neuronal survival and plasticity.[2][12]
Caption: Neuroprotective signaling pathways activated by this compound.
Anticancer Signaling Pathways
The anticancer activity of flavanones, including 2'-hydroxyflavanone, a related compound, involves the modulation of multiple signaling pathways that regulate cell growth, proliferation, and apoptosis.[13] These compounds can suppress signaling through the PI3K/Akt/mTOR and MAPK pathways, which are often aberrantly activated in cancer.[13][14][15] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.[16] Furthermore, 6-hydroxyflavone has been identified as a ligand for the orphan nuclear receptor NR4A1 (Nur77), which can act as an antagonist and inhibit pro-oncogenic pathways in cancer cells.[17][18]
Caption: Anticancer signaling pathways modulated by this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data on the bioactivity of this compound and its derivatives.
| Compound | Target/Assay | Cell Line | IC50 / Activity | Reference |
| 6-Hydroxyflavone | LPS-induced NO production | Rat kidney mesangial cells | ~2.0 µM | [6][7] |
| 4',6-Dihydroxyflavone | LPS-induced NO production | Rat kidney mesangial cells | ~2.0 µM | [6][7] |
| 6-Methoxyflavone | LPS-induced NO production | Rat kidney mesangial cells | 192 nM | [6][7][8] |
| 6-Hydroxyflavone | GABA-A Receptor (α2/α3 subtypes) | HEK 293T cells | Enhances GABA-induced current | [12] |
| 2'-Hydroxyflavanone | Growth Inhibition (GI50) | SCLC and NSCLC cell lines | Dose-dependent inhibition | [13] |
Detailed Experimental Protocols
Determination of Nitric Oxide (NO) Production (Griess Assay)
Objective: To quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured cells.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
(Store both solutions at 4°C, protected from light).
-
-
Sodium nitrite (NaNO2) standard solution (for standard curve).
-
Cell culture medium.
-
96-well microplate.
-
Microplate reader (540 nm absorbance).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., rat kidney mesangial cells or RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL LPS) for 24-48 hours.
-
-
Sample Collection:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the NaNO2 standard solution in cell culture medium to generate a standard curve (e.g., 0-100 µM).
-
Add 50 µL of each standard concentration to empty wells in the new 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to all wells containing samples and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the standard curve of absorbance versus NaNO2 concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value using dose-response analysis software.
-
Caption: Experimental workflow for the Griess assay.
Western Blot Analysis for Signaling Protein Phosphorylation
Objective: To detect and quantify changes in the phosphorylation state of specific proteins within a signaling pathway (e.g., Akt, ERK, JNK, p65) in response to treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (total and phosphorylated forms of the protein of interest).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound and/or stimuli for the desired time points.
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Caption: Experimental workflow for Western blot analysis.
This guide provides a foundational understanding of the signaling pathways modulated by this compound. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these findings into novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Anti-Inflammatory Pathways to Treat Diabetes-Induced Neuropathy by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1) - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of 6-Hydroxyflavanone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico molecular docking studies of 6-Hydroxyflavanone, a flavonoid compound with therapeutic potential. The document outlines the computational methodologies employed to investigate its binding affinity and interaction with various protein targets, particularly those implicated in cancer. It is designed to serve as a comprehensive resource for researchers in the fields of computational drug design, medicinal chemistry, and pharmacology.
Executive Summary
This compound is a naturally occurring flavonoid that has garnered interest for its potential biological activities. In silico molecular docking has emerged as a crucial tool to elucidate the binding mechanisms of this compound with various protein targets at the molecular level. This guide summarizes the key findings from these computational studies, including quantitative binding data and the specific amino acid interactions that stabilize the ligand-protein complexes. Furthermore, it provides detailed experimental protocols for replicating such in silico analyses and visualizes the associated workflows and relevant biological signaling pathways.
Quantitative Docking Data
The following table summarizes the quantitative results from in silico docking studies of this compound against a selection of cancer-related protein targets. The data is compiled from a study by Sebastian and Aruldas (2020).[1][2]
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Amino Acid Residues |
| Lung Cancer-Derived EGFR Mutant | 2ITO | -6.64 | 13.6 | GLY 863, ARG 836, TRY 891 |
| Brain-type Creatine Kinase | 1QH4 | -6.21 | 29.83 | Not specified in the study |
| Hsp90 Chaperone Inhibitor Target | 2VCJ | -5.79 | 69.17 | Not specified in the study |
Experimental Protocols
This section details a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound with a target protein, based on the methodologies reported in the literature and standard practices using AutoDock.[1]
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock: For performing the molecular docking simulations.
-
Gaussian 09W: For ligand geometry optimization.
-
Protein Data Bank (PDB): For obtaining the 3D crystallographic structures of target proteins.
-
PubChem Database: For obtaining the 3D structure of this compound.
Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database.
-
Geometry Optimization: Perform quantum mechanical geometry optimization of the ligand. A common method is using Gaussian 09W with the B3LYP/6-311G(d,p) method to achieve a stable conformation.[2]
-
File Format Conversion: Convert the optimized ligand structure to the PDBQT format using MGL Tools. This format includes atomic charges and torsional degrees of freedom.
Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., PDB ID: 2ITO) from the Protein Data Bank.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign Kollman charges using MGL Tools.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format.
Grid Box Generation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature analysis.
-
Set Grid Parameters: Using AutoGrid, a component of the AutoDock suite, define a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely. For example, a grid of 60 x 60 x 60 points with a spacing of 0.375 Å is a common starting point.
Molecular Docking Simulation
-
Configure Docking Parameters: Create a docking parameter file (.dpf) that specifies the protein and ligand PDBQT files, the grid parameter files, and the docking algorithm to be used.
-
Select Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a widely used and effective algorithm for exploring the conformational space of the ligand within the binding site.[1]
-
Run Docking: Execute the docking simulation using the AutoDock program. The program will generate multiple docking poses of the ligand, each with a corresponding binding energy.
Analysis of Results
-
Examine Docking Poses: Analyze the generated docking poses to identify the one with the lowest binding energy, which represents the most favorable binding conformation.
-
Visualize Interactions: Use visualization software, such as PyMOL or Discovery Studio, to view the interactions between the ligand and the protein. Identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
Visualizations: Workflows and Signaling Pathways
This section provides diagrams created using the DOT language to visualize the experimental workflow and the biological context of the target proteins.
In Silico Docking Workflow
Caption: A general workflow for in silico molecular docking studies.
EGFR Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the mutated EGFR signaling pathway by this compound.[3][4][5][6][7]
Hsp90 Chaperone Function and Potential Disruption
Caption: Hypothesized disruption of Hsp90 chaperone activity by this compound.[8][9][10][11][12]
Brain-type Creatine Kinase and Energy Metabolism
Caption: The role of Brain-type Creatine Kinase in energy metabolism and its potential modulation.[13][14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Molecular Dependencies of Mutant EGFR-Driven Non-Small Cell Lung Cancer [mdpi.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coregulation of pathways in lung cancer patients with EGFR mutation: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HSP90 mediates the connection of multiple programmed cell death in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BrainTypeCreatineKinase [collab.its.virginia.edu]
- 14. Creatine kinase brain-type regulates BCAR1 phosphorylation to facilitate DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homo sapien brain-type Creatine Kinase [biology.kenyon.edu]
- 16. Regulation of brain-type creatine kinase by AMP-activated protein kinase: interaction, phosphorylation and ER localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Creatine kinase brain-type regulates BCAR1 phosphorylation to facilitate DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxyflavanone Target Protein Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavanone is a naturally occurring flavanone, a type of flavonoid, that has garnered significant interest in the scientific community for its diverse pharmacological activities. These activities, which include anti-inflammatory, anxiolytic, and neuroprotective effects, are predicated on the interaction of this compound with specific protein targets within the cell. The identification and validation of these protein targets are crucial steps in understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identified protein targets of this compound, methodologies for their identification, and the signaling pathways it modulates.
Identified Protein Targets of this compound
Current research has identified several direct and indirect protein targets of this compound, contributing to its pharmacological profile. These targets span various protein families, including enzymes and receptors.
Direct Protein Targets:
-
Cytochrome P450 2C9 (CYP2C9): An enzyme primarily involved in drug metabolism.
-
GABA-A Receptors: Ligand-gated ion channels that are the primary targets for benzodiazepines and play a crucial role in mediating inhibitory neurotransmission. This compound has been reported to bind to the benzodiazepine site of GABA-A receptors, with a preference for α2- and α3-containing subtypes, which are associated with anxiolytic effects[1][2].
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.
-
5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.
-
Opioid Receptors: A group of G protein-coupled receptors that are the targets of opioids and are involved in pain modulation.
Indirectly Modulated Proteins and Pathways:
-
AKT, ERK 1/2, and JNK Signaling Pathways: These are critical signaling pathways involved in cell survival, proliferation, and stress responses.
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a key inflammatory mediator.
Quantitative Data on this compound-Protein Interactions
The following table summarizes the available quantitative data for the interaction of this compound with its identified protein targets. Further research is required to fully quantify the binding affinities and inhibitory concentrations for all known targets.
| Target Protein | Interaction Type | Quantitative Value | Reference |
| Cytochrome P450 2C9 (CYP2C9) | Noncompetitive Inhibition | K_i_ ≤ 2.2 µM | [1][3][4] |
| GABA-A Receptor | Positive Allosteric Modulation | Moderate binding affinity | [1] |
Signaling Pathways Modulated by this compound
This compound has been shown to influence key intracellular signaling pathways, which likely contributes to its broad spectrum of biological activities. The diagram below illustrates the known signaling cascades affected by this compound.
References
- 1. GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxyflavanone: An In-Depth Technical Guide to its Genotoxicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxicity and mutagenicity of 6-Hydroxyflavanone. This document synthesizes available data from in silico, in vitro, and in vivo studies to offer a detailed resource for professionals in drug development and toxicological research. All available quantitative data is presented in structured tables, and detailed experimental protocols for key genotoxicity assays are provided.
Executive Summary
This compound, a member of the flavonoid family, has been investigated for its toxicological profile. Based on the available scientific literature, this compound is considered to be non-genotoxic. An in vivo micronucleus test revealed no genotoxic activity. Furthermore, computational (in silico) models predict an antimutagenic potential for this compound. While direct mutagenicity data from the Ames test for this compound is not available, studies on structurally similar monohydroxylated flavones have shown no mutagenic effects. Currently, there is no available data on the genotoxicity of this compound from comet assays or chromosomal aberration tests.
Data on Genotoxicity and Mutagenicity
The assessment of the genotoxic and mutagenic potential of a compound is a critical component of its safety evaluation. A standard battery of tests is typically employed to investigate different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.
In Silico Predictions
Computational toxicology models are valuable tools for predicting the potential toxicity of chemical compounds. An in silico study utilizing OSIRIS software predicted that this compound possesses antimutagenic potential.[1]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical to induce gene mutations. While no studies have been identified that specifically report the results of an Ames test on this compound, a relevant study investigated the mutagenicity of several other monohydroxylated flavones, including 3-hydroxyflavone, 5-hydroxyflavone, and 7-hydroxyflavone.[2][3] In this study, none of the tested monohydroxylated flavones showed mutagenic activity in Salmonella typhimurium strains TA98, TA100, and TA102, both with and without metabolic activation (S9 mix).[2][3] This provides strong evidence to suggest that this compound is also likely to be non-mutagenic.
Table 1: Ames Test Data for Monohydroxylated Flavones
| Compound | Test Strain(s) | Metabolic Activation (S9) | Result |
| 3-Hydroxyflavanone | TA98, TA100, TA102 | With and Without | Non-mutagenic[2][3] |
| 5-Hydroxyflavanone | TA98, TA100, TA102 | With and Without | Non-mutagenic[2][3] |
| 7-Hydroxyflavanone | TA98, TA100, TA102 | With and Without | Non-mutagenic[2][3] |
| This compound | Not Available | Not Available | Not Available |
In Vivo Micronucleus Test
The micronucleus test is a genotoxicity assay that detects chromosomal damage. A study by Montenegro et al. (2025) evaluated the genotoxicity of orally administered this compound in an in vivo micronucleus test. The study concluded that this compound did not show genotoxicity when compared to the known genotoxic agent cyclophosphamide. Unfortunately, the quantitative data (e.g., frequency of micronucleated polychromatic erythrocytes) from this study is not publicly available.
Table 2: In Vivo Micronucleus Test Data for this compound
| Assay | Species | Route of Administration | Key Finding | Quantitative Data |
| Micronucleus Test | Not Specified in Abstract | Oral | Non-genotoxic | Not Available |
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. At present, there are no published studies that have evaluated the potential of this compound to induce DNA damage using the comet assay.
Table 3: Comet Assay Data for this compound
| Assay | System | Key Finding | Quantitative Data |
| Comet Assay | Not Available | Not Available | Not Available |
Chromosomal Aberration Test
The chromosomal aberration test assesses the ability of a substance to induce structural changes in chromosomes. There is currently no available data from chromosomal aberration tests conducted on this compound.
Table 4: Chromosomal Aberration Test Data for this compound
| Assay | System | Key Finding | Quantitative Data |
| Chromosomal Aberration Test | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These represent standardized protocols and should be adapted as necessary for specific experimental designs.
Bacterial Reverse Mutation Assay (Ames Test) Protocol
This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 471.
Objective: To detect gene mutations induced by the test substance using histidine auxotrophic strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102)
-
Test substance (this compound)
-
Solvent/vehicle control (e.g., DMSO)
-
Positive controls (without S9: e.g., sodium azide; with S9: e.g., 2-aminoanthracene)
-
S9 fraction from induced rat liver
-
Cofactor solution (e.g., NADP, G6P)
-
Molten top agar containing a trace amount of histidine and biotin
-
Minimal glucose agar plates
Procedure:
-
Preparation of Bacterial Cultures: Grow overnight cultures of the S. typhimurium strains in nutrient broth.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution.
-
Plate Incorporation Method:
-
To a test tube, add 2 ml of molten top agar.
-
Add 0.1 ml of the bacterial culture.
-
Add 0.1 ml of the test substance solution at various concentrations.
-
For assays with metabolic activation, add 0.5 ml of the S9 mix. For assays without metabolic activation, add 0.5 ml of a buffer solution.
-
Vortex the tube and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the background count.
Ames Test Experimental Workflow
In Vivo Micronucleus Test Protocol
This protocol is a generalized representation based on standard practices.
Objective: To determine if the test substance induces chromosomal damage in bone marrow erythrocytes of mammals.
Materials:
-
Test animals (e.g., mice or rats)
-
Test substance (this compound)
-
Vehicle control
-
Positive control (e.g., cyclophosphamide)
-
Fetal bovine serum
-
Giemsa stain
-
Acridine orange (for fluorescent microscopy)
-
Microscope slides
Procedure:
-
Dosing: Administer the test substance to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control group and a positive control group are also included.
-
Bone Marrow Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femur.
-
Slide Preparation:
-
Flush the bone marrow from the femurs with fetal bovine serum.
-
Centrifuge the cell suspension to pellet the cells.
-
Create a smear of the cell suspension on a microscope slide.
-
-
Staining: Air-dry the slides and stain with Giemsa or a fluorescent dye like acridine orange.
-
Scoring:
-
Using a microscope, score a predetermined number of polychromatic erythrocytes (PCEs) for the presence of micronuclei.
-
Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.
-
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.
In Vivo Micronucleus Test Workflow
Comet Assay (Single Cell Gel Electrophoresis) Protocol
This is a generalized protocol for the alkaline comet assay.
Objective: To detect DNA strand breaks in individual cells.
Materials:
-
Cells (e.g., cultured cells or isolated from tissues)
-
Test substance (this compound)
-
Vehicle control
-
Positive control (e.g., hydrogen peroxide)
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Treatment: Expose the cells to the test substance at various concentrations. Include vehicle and positive controls.
-
Slide Preparation:
-
Coat microscope slides with normal melting point agarose.
-
Mix the treated cells with low melting point agarose and layer onto the pre-coated slides.
-
Allow the agarose to solidify.
-
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the comet tail, which is a measure of DNA damage.
Comet Assay Experimental Workflow
In Vitro Chromosomal Aberration Test Protocol
This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 473.
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes)
-
Test substance (this compound)
-
Solvent/vehicle control
-
Positive controls (without S9: e.g., mitomycin C; with S9: e.g., cyclophosphamide)
-
S9 fraction from induced rat liver
-
Cell culture medium and supplements
-
Metaphase arresting agent (e.g., colcemid)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Giemsa stain
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Culture the cells and expose them to the test substance at various concentrations, both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: After an appropriate treatment period, add a metaphase arresting agent to the cultures to accumulate cells in metaphase.
-
Harvesting and Slide Preparation:
-
Harvest the cells.
-
Treat the cells with a hypotonic solution to swell the cells.
-
Fix the cells with a fixative.
-
Drop the fixed cell suspension onto microscope slides.
-
-
Staining: Air-dry the slides and stain with Giemsa.
-
Microscopic Analysis:
-
Score metaphase spreads for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
Score a sufficient number of cells (e.g., 100-200) per concentration.
-
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations in the treated groups compared to the vehicle control group indicates a positive result.
Chromosomal Aberration Test Workflow
Conclusion
The available evidence strongly suggests that this compound is not genotoxic or mutagenic. An in vivo micronucleus test was negative, and in silico predictions indicate a potential for antimutagenic activity. While direct Ames test data for this compound is lacking, the negative results for structurally similar monohydroxylated flavones provide compelling supporting evidence for its lack of mutagenicity. Further studies employing the comet assay and chromosomal aberration test would be beneficial to provide a more complete genotoxicity profile. For professionals in drug development, the current data provides a considerable margin of safety regarding the genotoxic potential of this compound.
References
Methodological & Application
Synthesis of 6-Hydroxyflavanone: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-hydroxyflavanone, a flavonoid derivative with significant potential in drug discovery. This compound has been identified as a modulator of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and opioid and GABA-A receptors, highlighting its anti-inflammatory and anti-neuropathic pain potential.[1] The protocols outlined below are based on established synthetic methodologies for flavanones, primarily involving the Claisen-Schmidt condensation followed by intramolecular cyclization.
Overview of Synthetic Strategy
The principal route for synthesizing this compound involves a two-step process. The first step is a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an aromatic aldehyde to form a 2'-hydroxychalcone intermediate.[2][3][4][5] The second step is the intramolecular oxa-Michael addition (cyclization) of the chalcone to yield the flavanone.[6][7][8][9] Various catalytic systems, including acids, bases, and palladium catalysts, can be employed for the cyclization step.[6][7][10] Microwave-assisted synthesis has also emerged as an efficient method to accelerate these reactions.[6][11][12][13]
Below is a diagram illustrating the general synthetic workflow for this compound.
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key steps in flavanone synthesis, based on literature precedents for analogous compounds.
Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2'-Hydroxyacetophenone derivatives + Benzaldehyde derivatives | KOH / Ethanol | Room Temp. | 12-24 h | 17-99 | [7] |
| 2'-Hydroxyacetophenone + Benzaldehyde | LiOH·H₂O / Ethanol | Room Temp. | 30 min | 55-79 | [3] |
| 2'-Hydroxyacetophenone + Benzaldehyde | Nanocrystalline MgO | 120 | 10 h | >99 (Chalcone) | [4] |
Table 2: Intramolecular Cyclization for Flavanone Synthesis
| Starting Chalcone | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2'-Hydroxychalcones | Piperidine / Water | Reflux | 6-12 h | 74-93 | [7] |
| 2'-Hydroxychalcones | Sodium Acetate / Methanol | Reflux | 24 h | 2-49 | [7] |
| 2'-Hydroxychalcones | Methanesulfonic Acid / Ethanol | Reflux | 24 h | 11-13 | [7] |
| 2'-Hydroxychalcones | Acetic Acid (Microwave) | 100 | 30 min | up to 82 | [6] |
| 2'-Hydroxydihydrochalcones | Pd(TFA)₂ / Cu(OAc)₂ / DMSO | 100 | 15 h | 31-85 | [10][14] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-hydroxychalcone via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of 2',5'-dihydroxyacetophenone and benzaldehyde.
Materials:
-
2',5'-Dihydroxyacetophenone
-
Benzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Magnetic stirrer with hotplate
-
Round-bottom flask
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (10 mmol) in ethanol (50 mL).
-
In a separate beaker, prepare a solution of potassium hydroxide (20 mmol) in ethanol (30 mL).
-
Cool the flask containing the acetophenone solution in an ice bath.
-
Slowly add the ethanolic KOH solution to the cooled acetophenone solution with continuous stirring.
-
To this mixture, add benzaldehyde (10 mmol) dropwise over 15 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with concentrated HCl until the pH is approximately 2-3.
-
A yellow solid precipitate of 2'-hydroxy-5'-hydroxychalcone will form.
-
Collect the solid by vacuum filtration using a Buchner funnel, wash thoroughly with cold distilled water until the filtrate is neutral, and dry the product in a desiccator.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound via Intramolecular Cyclization
This protocol details the acid-catalyzed cyclization of the synthesized chalcone.
Materials:
-
2'-Hydroxy-5'-hydroxychalcone (from Protocol 1)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Distilled water
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
Place the dried 2'-hydroxy-5'-hydroxychalcone (5 mmol) in a 100 mL round-bottom flask.
-
Add ethanol (40 mL) to dissolve the chalcone.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the disappearance of the chalcone spot and the appearance of the flavanone spot by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water (150 mL).
-
Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with distilled water, and dry.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol or methanol.
Protocol 3: Microwave-Assisted Synthesis of this compound
This protocol offers a more rapid, microwave-assisted cyclization.
Materials:
-
2'-Hydroxy-5'-hydroxychalcone
-
Glacial Acetic Acid
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a stirrer bar
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Place the 2'-hydroxy-5'-hydroxychalcone (1 mmol) and glacial acetic acid (5 mL) into a microwave-safe reaction vessel equipped with a magnetic stirrer.[6]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for 15-30 minutes.[6] The reaction progress can be monitored by TLC if the reactor allows for sampling.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.[6]
Biological Activity and Signaling
This compound exerts its biological effects by interacting with several key proteins involved in inflammation and pain signaling pathways.[1] A simplified diagram of these interactions is presented below.
Caption: Molecular targets of this compound.
These protocols and notes provide a comprehensive guide for the synthesis and understanding of this compound, facilitating further research into its therapeutic applications. Standard laboratory safety procedures should be followed at all times.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Some New Flavanones by Claisen-Schmidt Condensation : Oriental Journal of Chemistry [orientjchem.org]
- 3. ajptonline.com [ajptonline.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nepjol.info [nepjol.info]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
Application Notes and Protocols for Studying 6-Hydroxyflavanone Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of 6-hydroxyflavanone, a flavonoid with demonstrated anti-inflammatory, antioxidant, and potential neuroprotective and anti-cancer properties.[1][2][3] The following sections detail suitable cell culture models, experimental protocols, and data presentation guidelines to facilitate research into the mechanisms of action of this compound.
Introduction to this compound
This compound is a flavonoid compound that has garnered interest for its diverse biological activities. Preclinical studies have shown its potential in modulating key cellular processes, including inflammation, oxidative stress, and cell signaling pathways.[1][4] Its effects have been observed in various cell types, suggesting a broad therapeutic potential that warrants further investigation. This document outlines standardized methods to explore these effects in vitro.
Recommended Cell Culture Models
The choice of cell culture model is critical for elucidating the specific effects of this compound. Based on existing literature, the following cell lines are recommended for studying its various biological activities:
-
Anti-inflammatory Effects:
-
RAW 264.7 (Murine Macrophages): A standard model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with this compound to assess its inhibitory effects on inflammatory mediators.[5]
-
Rat Kidney Mesangial Cells: These cells play a crucial role in glomerulonephritis, and studies have shown this compound to be a potent inhibitor of LPS-induced nitric oxide (NO) production in this model.[2][4]
-
-
Neuroprotective Effects:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line in neuroscience research. These cells can be treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) to model oxidative stress-induced neuronal damage.[6][7][8]
-
PC12 (Rat Pheochromocytoma): Another common model for neuroprotective studies, responsive to oxidative stress inducers.[6][8]
-
-
Osteogenic Effects:
-
MC3T3-E1 (Mouse Pre-osteoblastic): This cell line is a well-established model for studying osteoblast differentiation and bone formation. This compound has been shown to promote osteoblast differentiation in these cells.[1]
-
-
Anticancer Effects:
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound and its derivatives in various cell-based assays.
Table 1: Anti-inflammatory Activity of Hydroxylated Flavones
| Compound | Cell Line | Inflammatory Stimulus | Measured Endpoint | IC₅₀ (µM) | Reference |
| 6-Hydroxyflavone | Rat Mesangial Cells | LPS (10 ng/mL) | NO Production | 2.0 | [2][4] |
| 4',6-Dihydroxyflavone | Rat Mesangial Cells | LPS (10 ng/mL) | NO Production | 2.0 | [2][4] |
| 6-Methoxyflavone | Rat Mesangial Cells | LPS (10 ng/mL) | NO Production | 0.192 | [2][4] |
| 6,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | LPS | NO Production | 22.1 | [12] |
| 7,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | LPS | NO Production | 26.7 | [12] |
Table 2: Cytotoxicity of Flavonoids in Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC₅₀ (µM) | Reference |
| 2'-Hydroxyflavanone | H1618 (SCLC) | Not Specified | ~20 | [13] |
| 2'-Hydroxyflavanone | H358 (NSCLC) | Not Specified | ~30 | [13] |
| 5,6-Dihydroxyflavone | A375 (Melanoma) | 72 hours | >50 | [11] |
| 5,6-Dihydroxyflavone | C32 (Melanoma) | 72 hours | >50 | [11] |
Experimental Protocols
Detailed protocols for key experiments are provided below.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
These assays are crucial for determining the cytotoxic potential of this compound and for normalizing data from other assays.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT, XTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[14]
Protocol (MTT Assay): [15]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.[15]
Note on XTT Assay: The XTT assay is a simpler alternative as it produces a soluble formazan product, eliminating the need for a solubilization step.[16]
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]
-
Seed cells in a 96-well plate or appropriate culture dish.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[17][18]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm.[17]
Quantification of Cytokines (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the secretion of specific cytokines (e.g., TNF-α, IL-6, IL-1β) into the cell culture supernatant.
Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The cell supernatant is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces a colored product, which is quantified spectrophotometrically.[19][20]
Protocol (Sandwich ELISA): [5][19][20]
-
Coat a 96-well ELISA plate with a capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).[5]
-
Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.[5]
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[5]
-
Read the absorbance at 450 nm.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies to visualize the protein of interest.[21][22]
Protocol: [21][22][23][24][25]
-
Culture and treat cells with this compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21][22]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, phospho-ERK, iNOS, NF-κB p65) overnight at 4°C.[21]
-
Wash the membrane three times with TBST.[22]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
Visualization of Pathways and Workflows
Signaling Pathways
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "6HF" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLR4 [label="TLR4"]; NFkB [label="NF-κB"]; iNOS [label="iNOS"]; NO [label="NO Production", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#FBBC05", fontcolor="#202124"]; GrowthFactors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K"]; Akt [label="Akt"]; ERK [label="ERK"]; JNK [label="JNK"]; CellSurvival [label="Cell Survival &\nProliferation", fillcolor="#FBBC05", fontcolor="#202124"]; Differentiation [label="Osteoblast\nDifferentiation", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges LPS -> TLR4; TLR4 -> NFkB; NFkB -> iNOS; NFkB -> Cytokines; iNOS -> NO; "6HF" -> NFkB [arrowhead=tee, color="#EA4335"]; "6HF" -> iNOS [arrowhead=tee, color="#EA4335"]; GrowthFactors -> PI3K; PI3K -> Akt; GrowthFactors -> ERK; GrowthFactors -> JNK; "6HF" -> Akt [arrowhead=normal, color="#34A853"]; "6HF" -> ERK [arrowhead=normal, color="#34A853"]; "6HF" -> JNK [arrowhead=normal, color="#34A853"]; Akt -> CellSurvival; ERK -> Differentiation; JNK -> Differentiation; } }
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
// Nodes start [label="Select Cell Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Cell Culture & Seeding"]; treatment [label="Treatment with\nthis compound"]; endpoint [label="Endpoint Assays", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Cell Viability\n(MTT/XTT)"]; ros [label="ROS Measurement\n(DCFH-DA)"]; cytokine [label="Cytokine Quantification\n(ELISA)"]; western [label="Protein Expression\n(Western Blot)"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> culture; culture -> treatment; treatment -> endpoint; endpoint -> viability; endpoint -> ros; endpoint -> cytokine; endpoint -> western; viability -> analysis; ros -> analysis; cytokine -> analysis; western -> analysis; }
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Cell culture protection and in vivo neuroprotective capacity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6,7,4′-Trihydroxyflavanone Mitigates Methamphetamine-Induced Neurotoxicity in SH-SY5y Cells via Nrf2/heme Oxyganase-1 and PI3K/Akt/mTOR Signaling Pathways [mdpi.com]
- 8. Protective effects of flavonol isoquercitrin, against 6-hydroxy dopamine (6-OHDA) - induced toxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HeLa - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 19. h-h-c.com [h-h-c.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 25. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vivo Testing of 6-Hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavanone is a flavonoid compound that has garnered significant interest for its potential therapeutic properties. Preclinical studies have suggested its efficacy as an anti-inflammatory, neuroprotective, anxiolytic, and potential anticancer agent. These application notes provide detailed protocols for in vivo animal models to further investigate and validate the therapeutic potential of this compound. The following sections offer comprehensive methodologies for key experiments, structured data presentation, and visual representations of experimental workflows and signaling pathways.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-established method for evaluating the acute anti-inflammatory activity of pharmacological compounds.
Experimental Protocol
Animals: Male Sprague-Dawley rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the animals into the following groups (n=6 per group):
-
Vehicle control
-
This compound (e.g., 15, 30, and 60 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Administer the respective treatments orally (p.o.).
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | 0 |
| This compound | 15 | 0.98 ± 0.06* | 21.6 |
| This compound | 30 | 0.75 ± 0.05** | 40.0 |
| This compound | 60 | 0.52 ± 0.04 | 58.4 |
| Indomethacin | 10 | 0.45 ± 0.03 | 64.0 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical and should be replaced with experimental results.
Experimental Workflow
Neuroprotective Effect: Cisplatin-Induced Neuropathy Model
This model is used to evaluate the potential of this compound to mitigate chemotherapy-induced peripheral neuropathy, a common side effect of cisplatin treatment.[1][2]
Experimental Protocol
Animals: Male Sprague-Dawley rats (150-250 g) are used.[2]
Materials:
-
This compound
-
Cisplatin (3 mg/kg, i.p.)[1]
-
Gabapentin (positive control, 75 mg/kg, i.p.)[1]
-
Vehicle (e.g., saline)
-
Von Frey filaments for mechanical allodynia assessment
-
Plantar test apparatus for thermal hyperalgesia assessment
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into the following groups (n=6 per group):
-
Vehicle Control (saline)
-
Cisplatin Control (3 mg/kg cisplatin)
-
6-HF (15, 30, and 60 mg/kg) + Cisplatin
-
Gabapentin (75 mg/kg) + Cisplatin
-
-
Administer this compound or Gabapentin intraperitoneally (i.p.) 30 minutes before cisplatin injection.[1]
-
Induce neuropathy by administering cisplatin (3 mg/kg, i.p.) once a week for four consecutive weeks.[1]
-
Perform behavioral tests to assess mechanical allodynia (paw withdrawal threshold using von Frey filaments) and thermal hyperalgesia (paw withdrawal latency using a plantar test) weekly before the next cisplatin injection.
-
Monitor body weight and general health of the animals throughout the study.
Data Presentation
Table 2: Effect of this compound on Cisplatin-Induced Neuropathy in Rats
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at Week 4 (Mean ± SEM) | Paw Withdrawal Latency (s) at Week 4 (Mean ± SEM) |
| Vehicle Control | - | 14.5 ± 0.8 | 12.8 ± 0.7 |
| Cisplatin Control | 3 | 4.2 ± 0.5 | 5.1 ± 0.4 |
| 6-HF + Cisplatin | 15 | 6.8 ± 0.6 | 7.2 ± 0.5 |
| 6-HF + Cisplatin | 30 | 9.5 ± 0.7 | 9.8 ± 0.6 |
| 6-HF + Cisplatin | 60 | 12.1 ± 0.9 | 11.5 ± 0.8 |
| Gabapentin + Cisplatin | 75 | 11.8 ± 0.8 | 11.2 ± 0.7 |
***p<0.001 compared to Cisplatin Control; *p<0.05, **p<0.01 compared to Cisplatin Control. Data are based on published findings and are for illustrative purposes.[1][2]
Signaling Pathway
Anxiolytic Activity: Elevated Plus Maze Test
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3][4][5]
Experimental Protocol
Animals: Male Sprague-Dawley rats (200-250 g) are used.
Materials:
-
This compound
-
Diazepam (positive control)
-
Vehicle (e.g., saline)
-
Elevated plus maze apparatus
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Divide animals into the following groups (n=8 per group):
-
Vehicle Control
-
This compound (e.g., 15, 30, and 60 mg/kg, i.p.)
-
Diazepam (2 mg/kg, i.p.)
-
-
Administer the respective treatments intraperitoneally (i.p.) 30 minutes before the test.[1]
-
Place each rat individually in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
Data Presentation
Table 3: Anxiolytic Effect of this compound in the Elevated Plus Maze Test
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle Control | - | 15.2 ± 2.1 | 20.5 ± 2.5 |
| This compound | 15 | 25.8 ± 3.0 | 30.1 ± 3.2 |
| This compound | 30 | 38.4 ± 4.1 | 42.6 ± 4.0 |
| This compound | 60 | 45.1 ± 4.5 | 49.8 ± 4.8 |
| Diazepam | 2 | 48.9 ± 5.0 | 53.2 ± 5.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are based on published findings and are for illustrative purposes.[1]
Experimental Workflow
Anticancer Potential: HeLa Xenograft Model
In vitro studies have shown that this compound can enhance the pro-apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) in HeLa cervical cancer cells.[6] A xenograft model using these cells is a logical next step to evaluate this combination therapy in vivo.
Experimental Protocol
Animals: Female athymic nude mice (6-8 weeks old) are used.
Materials:
-
HeLa cells
-
Matrigel
-
This compound
-
Recombinant human TRAIL
-
Vehicle
-
Calipers for tumor measurement
Procedure:
-
Culture HeLa cells under standard conditions.
-
Prepare a suspension of 1 x 10^6 HeLa cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound alone
-
TRAIL alone
-
This compound + TRAIL
-
-
Administer treatments as per the defined schedule (e.g., daily oral gavage for 6-HF and intraperitoneal injections of TRAIL every three days).
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for apoptotic markers).
Data Presentation
Table 4: Antitumor Efficacy of this compound and TRAIL in a HeLa Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | 0 |
| This compound | 1050 ± 120 | 16.0 |
| TRAIL | 800 ± 100* | 36.0 |
| 6-HF + TRAIL | 350 ± 80*** | 72.0 |
*p<0.05, ***p<0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Logical Relationship Diagram
Pharmacokinetics and Toxicology
Pharmacokinetics
Specific pharmacokinetic data for this compound in rodents is limited. However, flavanones, in general, are known to be rapidly metabolized, primarily into glucuronide and sulfate conjugates.[7][8] A study on a related compound, 2'-hydroxyflavanone, in mice after a 10 mg/kg oral dose showed a Cmax of 185.86 ng/mL, a Tmax of 5 minutes, and a half-life of 97.52 minutes.[3] It is crucial to conduct a dedicated pharmacokinetic study for this compound to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including key parameters like bioavailability, Cmax, Tmax, and half-life.
Table 5: Representative Pharmacokinetic Parameters for a Flavanone in Mice (Oral Administration)
| Parameter | Value |
| Dose | 10 mg/kg |
| Cmax (Peak Plasma Concentration) | 185.86 ng/mL |
| Tmax (Time to Peak Concentration) | 5 minutes |
| t1/2 (Half-life) | 97.52 minutes |
| AUC (Area Under the Curve) | To be determined |
| Bioavailability | To be determined |
Data for 2'-hydroxyflavanone, provided for illustrative purposes.[3]
Toxicology
Comprehensive in vivo toxicity data for this compound is not yet available. However, studies on various flavonoids generally indicate a low toxicity profile. For instance, acute toxicity studies on flavonoid-rich extracts in rats have shown LD50 values to be greater than 5000 mg/kg, classifying them as having low acute toxicity.[9] A study on flavone and its hydroxylated derivatives, including 6-hydroxyflavone, suggested low theoretical toxicity and good oral bioavailability.
Table 6: General Toxicity Profile of Flavonoids
| Study Type | Animal Model | Typical Findings |
| Acute Toxicity (LD50) | Rats/Mice | > 2000 - 5000 mg/kg (oral), indicating low toxicity.[9] |
| Subchronic Toxicity (90-day) | Rats | No observed adverse effect level (NOAEL) often at high doses (e.g., 1000 mg/kg/day).[9] |
| Genotoxicity | In vitro/In vivo | Generally non-mutagenic in Ames test and micronucleus assays.[9] |
It is imperative to conduct thorough acute and subchronic toxicity studies for this compound following OECD guidelines to establish its safety profile before proceeding to more advanced preclinical and clinical development.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vivo evaluation of this compound. The described animal models for inflammation, neuropathic pain, anxiety, and cancer offer established platforms to explore the therapeutic potential of this promising flavonoid. The successful execution of these studies, coupled with comprehensive pharmacokinetic and toxicological profiling, will be critical in advancing this compound through the drug development pipeline.
References
- 1. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and Subchronic Toxicity Study of Flavonoid Rich Extract of Glycyrrhiza glabra (GutGard®) in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Formulation of 6-Hydroxyflavanone for Topical Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavanone is a flavonoid compound that has garnered significant interest for its potential therapeutic applications in dermatology.[1] Its antioxidant and anti-inflammatory properties make it a promising candidate for topical formulations aimed at mitigating skin aging, protecting against environmental damage, and managing inflammatory skin conditions.[1][2] However, like many flavonoids, this compound's lipophilic nature and poor water solubility present challenges for its effective delivery into the skin.[3][4]
These application notes provide a comprehensive overview of the formulation strategies and characterization protocols for the topical delivery of this compound. The information is intended to guide researchers and formulation scientists in developing stable and efficacious topical products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective topical delivery system.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | |
| Molecular Weight | 240.25 g/mol | |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 219 °C | [1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO. | [4] |
Formulation Strategies for Topical Delivery
To overcome the solubility and skin barrier challenges, advanced formulation strategies are necessary. Nano-based delivery systems, such as nanoemulsions and nanogels, are particularly well-suited for enhancing the topical delivery of flavonoids like this compound.
Nanoemulsion-Based Formulations
Nanoemulsions are transparent or translucent oil-in-water (o/w) or water-in-oil (w/o) dispersions with droplet sizes typically in the range of 20-200 nm. They offer several advantages for topical drug delivery, including enhanced drug solubilization, improved skin penetration, and good cosmetic acceptability.
Protocol for Preparation of a this compound Nanoemulsion (Oil-in-Water)
This protocol is based on the spontaneous emulsification method, a low-energy technique suitable for lab-scale preparation.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor RH40)
-
Co-surfactant (e.g., Transcutol P, Propylene glycol)
-
Purified water
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Preparation of the Oil Phase:
-
Accurately weigh the selected oil and dissolve the desired amount of this compound in it with gentle heating and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the surfactant and co-surfactant and mix them. Add the required amount of purified water and stir to form a clear solution.
-
-
Formation of the Nanoemulsion:
-
Slowly add the oil phase containing this compound to the aqueous phase under constant, gentle magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the spontaneous formation of the nanoemulsion.
-
-
Characterization:
-
Evaluate the prepared nanoemulsion for its physicochemical properties as detailed in the characterization section below.
-
Topical Gel Formulations
Gels are semisolid systems consisting of a dispersion of small or large molecules in an aqueous liquid vehicle rendered jelly-like by the addition of a gelling agent. They are popular for topical applications due to their non-greasy nature and ease of application. A this compound nanoemulsion can be incorporated into a gel base to form a nanogel, which combines the benefits of both systems.
Protocol for Preparation of a this compound Topical Gel
Materials:
-
This compound
-
Gelling agent (e.g., Carbopol 940, Hydroxypropyl methylcellulose)
-
Solvent system (e.g., Ethanol, Propylene glycol)
-
Neutralizing agent (e.g., Triethanolamine, if using Carbopol)
-
Purified water
Procedure:
-
Dispersion of the Gelling Agent:
-
Disperse the gelling agent in purified water with continuous stirring until a uniform dispersion is formed. Avoid clumping.
-
-
Dissolution of this compound:
-
In a separate container, dissolve this compound in a suitable solvent system (e.g., a mixture of ethanol and propylene glycol).
-
-
Incorporation of the Active Ingredient:
-
Slowly add the this compound solution to the gel base with constant mixing until a homogenous mixture is achieved.
-
-
Neutralization (for Carbopol-based gels):
-
If using Carbopol, add a neutralizing agent dropwise while stirring until the desired pH (typically 6.5-7.0) and viscosity are achieved.
-
-
Final Formulation:
-
Make up the final weight with purified water and mix thoroughly.
-
Characterization of Topical Formulations
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated product.
Table of Characterization Parameters for a Representative Flavonoid Nanoemulsion
Due to the lack of a complete dataset for a this compound topical formulation in a single study, the following table presents representative data for a nanoemulsion of a similar flavonoid to illustrate expected values.
| Parameter | Method | Typical Value |
| Droplet Size | Dynamic Light Scattering (DLS) | 50 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -30 mV |
| Drug Content | HPLC-UV | 98 - 102% of theoretical |
| Encapsulation Efficiency | Ultracentrifugation followed by HPLC-UV | > 90% |
| pH | pH meter | 6.5 - 7.0 |
| Viscosity | Brookfield Viscometer | 1000 - 5000 cP |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general framework for the quantification of this compound in topical formulations and skin permeation samples. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 250-370 nm for flavonoids).
-
Column Temperature: 25-30 °C
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation (from formulation):
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
-
In Vitro Skin Permeation Study using Franz Diffusion Cells
This study is crucial for evaluating the ability of the formulation to deliver this compound across the skin barrier.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine) or synthetic membrane
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Magnetic stirrer
-
Water bath
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Place the cells in a water bath maintained at 32 ± 1 °C to simulate skin surface temperature.
-
-
Sample Application:
-
Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Quantification:
-
Analyze the collected samples for this compound content using the validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of the skin over time.
-
Determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Skin
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade in skin cells. This includes the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are crucial enzymes in the production of pro-inflammatory mediators. Additionally, it may modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.
Caption: Anti-inflammatory signaling pathway of this compound in skin cells.
Experimental Workflow for Formulation and Characterization
The following diagram illustrates the logical flow of experiments for the development and evaluation of a topical this compound formulation.
Caption: Workflow for topical formulation development and characterization.
Conclusion
The successful formulation of this compound for topical application hinges on overcoming its inherent physicochemical limitations. Nano-based delivery systems, such as nanoemulsions and gels, offer a promising approach to enhance its solubility, stability, and skin permeation. The protocols and characterization methods outlined in these application notes provide a robust framework for the development and evaluation of such advanced topical formulations. Further optimization and in vivo studies will be necessary to fully realize the therapeutic potential of this compound in dermatology.
References
- 1. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Hydroxyflavanone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and accurate quantification of 6-Hydroxyflavanone in various biological matrices, including plasma, urine, and tissue. The protocols are designed for use with Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.
Analytical Methodologies
The primary analytical technique for the quantification of this compound in biological samples is UPLC-MS/MS. This method offers superior sensitivity and specificity compared to other techniques like HPLC-UV. The following sections detail the optimized parameters for a UPLC-MS/MS system.
Liquid Chromatography
Successful chromatographic separation of this compound from endogenous matrix components is critical for accurate quantification. A reversed-phase C18 column is recommended.
Table 1: UPLC Parameters
| Parameter | Recommended Conditions |
| Column | Acquity UPLC BEH C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 8 minutes |
Mass Spectrometry
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity for quantifying this compound in complex biological matrices. Electrospray ionization (ESI) in positive mode is a suitable ionization technique.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400 °C |
| MRM Transition (Quantifier) | m/z 241.1 > 121.1 |
| MRM Transition (Qualifier) | m/z 241.1 > 93.1 |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
Note: It is crucial to optimize the cone voltage and collision energy for the specific instrument being used to achieve maximum sensitivity.
Experimental Protocols
The following protocols provide detailed steps for the preparation of plasma, urine, and tissue samples for the analysis of this compound.
Plasma Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for the extraction of this compound from plasma samples.
Materials:
-
Human or animal plasma
-
This compound standard solution
-
Internal Standard (IS) working solution (e.g., Deuterated this compound or a structurally similar compound)
-
Acetonitrile (ice-cold)
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
-
UPLC-MS/MS system
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant directly into the UPLC-MS/MS system for analysis.
Urine Sample Preparation: Solid-Phase Extraction (SPE)
For urine samples, which can have a more complex matrix, a solid-phase extraction (SPE) cleanup step is recommended to remove interferences.
Materials:
-
Human or animal urine
-
This compound standard solution
-
Internal Standard (IS) working solution
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol
-
Water
-
0.1% Formic acid in water
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
To 1 mL of urine, add 50 µL of the Internal Standard working solution and vortex.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the this compound and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Tissue Sample Preparation: Homogenization and Protein Precipitation
Quantification of this compound in tissue requires homogenization to release the analyte from the tissue matrix.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
This compound standard solution
-
Internal Standard (IS) working solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ice-cold)
-
Tissue homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge capable of 10,000 x g
Protocol:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 400 µL of cold PBS to the tissue.
-
Homogenize the tissue sample until a uniform suspension is obtained.
-
To 100 µL of the tissue homogenate, add 10 µL of the Internal Standard working solution and vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Data Presentation
The following tables summarize typical validation parameters for the quantification of this compound in biological matrices using the described UPLC-MS/MS method. These values should be established and verified in the user's laboratory.
Table 3: Method Validation Parameters
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 2000 | 2 - 1500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 1 | 5 | 2 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 80% | > 80% |
Signaling Pathway and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and a key signaling pathway potentially modulated by this compound.
Disclaimer: These protocols and application notes are intended as a guide. It is essential for users to validate the methods in their own laboratories to ensure they meet the specific requirements of their studies. The signaling pathway diagram represents a potential mechanism of action for this compound based on the activity of similar flavonoid compounds; further research is needed to confirm the specific molecular targets.
Experimental Design for Studying 6-Hydroxyflavanone in Diabetes Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the potential anti-diabetic effects of 6-Hydroxyflavanone. The protocols detailed below outline both in vitro and in vivo methodologies to assess the compound's impact on glucose metabolism, insulin secretion, and underlying molecular signaling pathways.
Introduction to this compound
This compound is a flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids have garnered significant interest in diabetes research due to their potential to modulate key pathways involved in glucose homeostasis.[1][2][3][4][5] Preclinical studies on various flavonoids have suggested beneficial effects, including enhancement of insulin secretion, protection of pancreatic β-cells, and improvement of insulin sensitivity in peripheral tissues.[1][6] This document outlines a strategy to systematically evaluate this compound's efficacy and mechanism of action in established diabetes models.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Disclaimer: Specific quantitative data for this compound is limited in the current scientific literature. The data presented in these tables is illustrative and based on the known effects of other flavonoids with anti-diabetic properties. These tables should be used as a template to be populated with experimental data obtained from studies on this compound.
Table 1: In Vitro Effects of this compound on Pancreatic β-Cell Function
| Cell Line | Treatment | Glucose Concentration | Insulin Secretion (Fold Change vs. Vehicle Control) |
| INS-1E | Vehicle | Low (2.8 mM) | 1.0 |
| INS-1E | Vehicle | High (16.7 mM) | 3.5 ± 0.4 |
| INS-1E | This compound (10 µM) | Low (2.8 mM) | 1.1 ± 0.1 |
| INS-1E | This compound (10 µM) | High (16.7 mM) | 5.2 ± 0.6* |
| INS-1E | This compound (50 µM) | High (16.7 mM) | 6.8 ± 0.7** |
*p < 0.05, **p < 0.01 compared to high glucose vehicle control.
Table 2: In Vitro Effects of this compound on Adipocyte Glucose Uptake and Insulin Signaling
| Cell Line | Treatment | Insulin Stimulation | 2-Deoxyglucose Uptake (% of Insulin-Stimulated Control) | p-Akt/Total Akt Ratio (Fold Change vs. Vehicle) | Membrane GLUT4/Total GLUT4 Ratio (Fold Change vs. Vehicle) |
| 3T3-L1 | Vehicle | - | 40 ± 5 | 1.0 | 1.0 |
| 3T3-L1 | Vehicle | + | 100 | 5.0 ± 0.5 | 4.0 ± 0.4 |
| 3T3-L1 | This compound (25 µM) | + | 125 ± 8 | 6.5 ± 0.6 | 5.2 ± 0.5* |
| 3T3-L1 | This compound (100 µM) | + | 150 ± 10 | 8.0 ± 0.7 | 6.8 ± 0.6** |
*p < 0.05, **p < 0.01 compared to insulin-stimulated vehicle control.
Table 3: In Vivo Effects of this compound in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Oral Glucose Tolerance Test (AUC) |
| Non-Diabetic Control | 95 ± 8 | 1.2 ± 0.2 | 15000 ± 1200 |
| STZ + Vehicle | 350 ± 25 | 0.4 ± 0.1 | 45000 ± 3500 |
| STZ + this compound (25 mg/kg) | 280 ± 20 | 0.6 ± 0.1 | 35000 ± 3000* |
| STZ + this compound (50 mg/kg) | 210 ± 18 | 0.8 ± 0.2 | 28000 ± 2500** |
*p < 0.05, **p < 0.01 compared to STZ + Vehicle group.
Table 4: In Vivo Effects of this compound in a High-Fat Diet (HFD)-Induced Diabetic Mouse Model
| Treatment Group | Body Weight (g) | Fasting Blood Glucose (mg/dL) | HOMA-IR |
| Chow Diet | 30 ± 2 | 100 ± 10 | 2.5 ± 0.3 |
| HFD + Vehicle | 45 ± 3 | 180 ± 15 | 12.0 ± 1.5 |
| HFD + this compound (25 mg/kg) | 42 ± 3 | 150 ± 12 | 8.0 ± 1.0* |
| HFD + this compound (50 mg/kg) | 38 ± 2 | 130 ± 10 | 5.5 ± 0.8** |
*p < 0.05, **p < 0.01 compared to HFD + Vehicle group.
Experimental Protocols
In Vitro Studies
Objective: To determine the effect of this compound on glucose-stimulated insulin secretion (GSIS).
Materials:
-
INS-1E cells
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, HEPES, sodium pyruvate, 2-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Glucose solutions (2.8 mM and 16.7 mM in KRBH)
-
This compound
-
Insulin ELISA kit
Protocol:
-
Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed INS-1E cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Wash the cells twice with KRBH buffer containing 2.8 mM glucose. Then, pre-incubate in the same buffer for 1 hour at 37°C.
-
Treatment and Stimulation:
-
For basal insulin secretion, replace the pre-incubation buffer with KRBH containing 2.8 mM glucose with or without this compound (at desired concentrations) and incubate for 2 hours at 37°C.
-
For glucose-stimulated insulin secretion, replace the pre-incubation buffer with KRBH containing 16.7 mM glucose with or without this compound and incubate for 2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the insulin secretion to the total protein content of the cells in each well.
Objective: To assess the effect of this compound on insulin-stimulated glucose uptake in mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM, FBS, calf serum, penicillin-streptomycin
-
Insulin, dexamethasone, 3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[3H]-glucose
-
Phloretin
-
Scintillation cocktail and counter
Protocol:
-
Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.
-
Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin for 2 days.
-
Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days.
-
Culture the cells in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.
-
-
Treatment: Treat the mature adipocytes with this compound at various concentrations for 24 hours.
-
Glucose Uptake Assay:
-
Wash the cells with KRP buffer and incubate in KRP buffer for 2 hours to serum starve.
-
Stimulate the cells with 100 nM insulin for 30 minutes at 37°C.
-
Add 0.5 µCi/mL of 2-deoxy-D-[3H]-glucose and incubate for 10 minutes.
-
Stop the uptake by adding ice-cold KRP buffer containing 200 µM phloretin.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1% SDS.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis: Normalize the glucose uptake to the total protein content.
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-GLUT4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat differentiated 3T3-L1 adipocytes with this compound for 24 hours.
-
Stimulate with 100 nM insulin for 15 minutes.
-
Lyse the cells in ice-cold lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Quantify the band intensities using densitometry software.
In Vivo Studies
Objective: To evaluate the effect of this compound on hyperglycemia and glucose tolerance in a model of insulin deficiency.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Glucometer and test strips
-
Oral gavage needles
Protocol:
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours.
-
Administer a single intraperitoneal (IP) injection of STZ (150 mg/kg) dissolved in cold citrate buffer.
-
Monitor blood glucose levels 72 hours post-injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide the diabetic mice into groups: vehicle control, this compound (low dose), and this compound (high dose).
-
Administer this compound or vehicle daily by oral gavage for 4-8 weeks.
-
-
Monitoring:
-
Monitor body weight and fasting blood glucose weekly.
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the mice overnight.
-
Administer an oral glucose load (2 g/kg).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Sample Collection: At the end of the study, collect blood for plasma insulin measurement and tissues for further analysis.
Objective: To assess the effect of this compound on insulin resistance and metabolic parameters in a diet-induced obesity model.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (60% kcal from fat)
-
Chow diet (control)
-
This compound
-
Glucometer and test strips
-
Insulin ELISA kit
Protocol:
-
Induction of Obesity and Insulin Resistance:
-
Feed the mice either a HFD or a standard chow diet for 12-16 weeks.
-
-
Treatment:
-
Divide the HFD-fed mice into groups: vehicle control, this compound (low dose), and this compound (high dose).
-
Administer this compound or vehicle daily by oral gavage for 4-8 weeks, continuing the HFD.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose and insulin levels at the end of the treatment period.
-
-
HOMA-IR Calculation: Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) using the formula: [fasting insulin (µU/L) x fasting glucose (nmol/L)] / 22.5.
-
Sample Collection: Collect blood and tissues for further analysis.
Visualizations
Caption: Insulin signaling pathway leading to glucose uptake.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. Targeting Anti-Inflammatory Pathways to Treat Diabetes-Induced Neuropathy by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. PFKFB3-dependent glucose metabolism regulates 3T3-L1 adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 6-Hydroxyflavanone chemical synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 6-Hydroxyflavanone during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and established method for synthesizing this compound is the intramolecular cyclization of a corresponding 2'-hydroxychalcone precursor. This cyclization is typically catalyzed by an acid or a base. An alternative route involves the Claisen-Schmidt condensation of 2',5'-dihydroxyacetophenone with benzaldehyde to form the chalcone, which is then cyclized.[1][2] Efficient, scalable methods have been developed starting from materials like hydroquinone, which undergo acetylation, Fries rearrangement, and subsequent condensation and cyclization to yield this compound with high purity.[3]
Q2: My reaction yield is consistently low. What are the most common factors affecting the yield of this compound?
Low yield is a frequent issue and can be attributed to several factors:
-
Reaction Conditions: The choice of catalyst (acid vs. base), solvent, temperature, and reaction time are critical. Harsh conditions, such as strong acids or bases, can lead to side reactions or degradation of the product.[4]
-
Purity of Reactants: Impurities in the starting 2'-hydroxychalcone or the acetophenone and benzaldehyde precursors can inhibit the reaction or lead to unwanted by-products.
-
Catalyst Efficiency: The concentration and nature of the catalyst are crucial. For instance, in base-catalyzed cyclizations, using a milder base like sodium acetate can be effective, while stronger bases may promote side reactions.[1]
-
Reaction Time: The isomerization of chalcones to flavanones can be slow. Insufficient reaction time will result in incomplete conversion, while excessively long times can increase by-product formation and potentially lower the yield of the desired product.[2]
Q3: How can I minimize the formation of by-products during the cyclization step?
By-product formation is a common challenge. Key strategies to improve selectivity include:
-
Optimizing Catalyst: For base-catalyzed reactions, use milder bases (e.g., sodium acetate, proton sponge) instead of strong bases like NaOH or KOH, which can promote side reactions.[1][2]
-
Temperature Control: Running the reaction at the optimal temperature is crucial. For some methods, reflux is required, while others proceed at room temperature.[1][5] Avoid excessive heat which can lead to degradation.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation with a weak acid like acetic acid can significantly shorten reaction times (e.g., to 30 minutes) and improve yields by minimizing the formation of degradation products that occur over longer conventional heating periods.[6]
-
Inert Atmosphere: When using sensitive reagents, such as in palladium-catalyzed methods, conducting the reaction under an inert atmosphere (e.g., Argon) can prevent oxidation and unwanted side reactions.[4]
Q4: Is there a significant difference between acid-catalyzed and base-catalyzed cyclization for this synthesis?
Yes, the choice of catalyst can significantly impact the outcome.
-
Base-Catalyzed Cyclization: This method is common but can sometimes lead to by-products if not carefully controlled. The reaction proceeds via an intramolecular Michael-type addition.[1]
-
Acid-Catalyzed Cyclization: This is also a widely used method. Acetic acid, particularly under microwave conditions, has been shown to be an effective catalyst for the oxa-Michael cyclization of 2'-hydroxychalcones to flavanones, offering high yields and short reaction times.[6] The choice often depends on the specific substrate and the desired purity profile.
Troubleshooting Guide
Problem 1: Low or No Product Formation (Incomplete Reaction)
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | For acid-catalyzed reactions, ensure the acid is not too dilute. For base-catalyzed reactions, check the purity and stoichiometry of the base. Consider using a different catalyst system, such as a proton sponge for milder conditions.[2] |
| Sub-optimal Temperature | Verify the reaction temperature. Some cyclizations require reflux, while others may proceed at lower temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures to find the optimum. |
| Insufficient Reaction Time | Chalcone isomerization can be slow.[2] Monitor the reaction via TLC every few hours. If the starting material is still present after the recommended time, extend the reaction duration. Microwave-assisted synthesis can dramatically reduce reaction times.[6] |
| Poor Quality Starting Materials | Ensure the 2'-hydroxychalcone precursor is pure. Recrystallize or use column chromatography to purify the starting material if necessary. |
Problem 2: Presence of Multiple Products/By-products on TLC
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | If using a strong base (e.g., NaOH, KOH), switch to a milder base like sodium acetate or potassium carbonate.[1][7] If using a strong acid, consider a weaker organic acid like acetic acid.[6] |
| Side Reactions | The formation of aurones or cleavage of protecting groups can occur under certain conditions. Adjusting the pH and temperature can favor the desired flavanone product. Palladium-catalyzed methods can also be tuned to favor flavanone over flavone formation.[4] |
| Extended Reaction Time | Over-extending the reaction time can lead to the degradation of the product. Stop the reaction as soon as TLC indicates the consumption of the starting material. |
| Oxidation | If the reaction is sensitive to air, perform the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of oxidized by-products. |
Quantitative Data on Synthesis Conditions
The yield of flavanones is highly dependent on the chosen synthetic methodology. The following table summarizes yields reported under various experimental conditions.
| Precursor | Method | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| 2'-hydroxychalcone | Base-Catalyzed | Sodium Acetate (5 eq) | Methanol | Reflux | 7 - 74% | [1] |
| 2'-hydroxychalcone | Photochemical | None | Ethanol | 7 days | Up to 98% conversion | [1] |
| 2'-hydroxychalcone | Acid-Catalyzed (MW) | Acetic Acid | None | 30 min | Up to 82% | [6] |
| 2'-hydroxychalcone | Acid-Catalyzed (Conventional) | Acetic Acid | None | 4-7 days | ~75% | [6] |
| 2'-hydroxydihydrochalcone | Palladium-Catalyzed | Pd(TFA)₂, Cu(OAc)₂ | DMSO / 2N HCl | 15h + 24h | 79% | [4] |
| 2',5'-dihydroxyacetophenone & Benzaldehyde | Base-Catalyzed Cyclization | KOH | Ethanol | - | 89% | [3] |
| 2'-hydroxychalcone | Base-Catalyzed | Proton Sponge | Methanol/DCM | 24 h | Good Yields | [2] |
| *Note: Yields are for a series of flavanone derivatives and indicate the range of effectiveness. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Acetic Acid
This protocol is adapted from a method demonstrating high yield and rapid synthesis of flavanones from 2'-hydroxychalcones.[6]
Materials:
-
(E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one (or other relevant 2'-hydroxychalcone precursor)
-
Glacial Acetic Acid (AcOH)
-
Microwave Synthesis Reactor
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Place the 2'-hydroxychalcone (e.g., 100 mg) into a microwave reaction vial equipped with a stir bar.
-
Add acetic acid (2 mL) to the vial.
-
Cap the vial and place it in the microwave reactor.
-
Irradiate the mixture at 200 °C for 15 minutes.
-
Monitor the reaction progress by TLC (Hexane:Ethyl Acetate, 4:1). If starting material remains, irradiate for an additional 15 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask using ethyl acetate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude residue.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 99:1 to 90:10) to afford the pure this compound.
Protocol 2: Base-Catalyzed Cyclization
This protocol describes a general method for the base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone.[2]
Materials:
-
2'-hydroxychalcone precursor (0.2 mmol)
-
Methanol (3.0 mL)
-
Dichloromethane (3.0 mL)
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) (0.5 mmol)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a 10 mL round-bottom flask equipped with a stir bar, add the 2'-hydroxychalcone, methanol, and dichloromethane.
-
Add the proton sponge to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 24 hours. The reaction progress should be monitored by TLC (Hexane:Dichloromethane, 3:7).
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvents under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate the this compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. nepjol.info [nepjol.info]
- 7. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of 6-Hydroxyflavanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 6-Hydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a flavonoid, a class of natural compounds known for their various biological activities. It typically presents as a white solid powder. A summary of its key physicochemical properties is provided in the table below. Its poor water solubility is a primary challenge in experimental and developmental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Melting Point | 220-222 °C (decomposes) | [1] |
| Water Solubility | Poorly soluble/Insoluble | [1] |
| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 47 mg/mL | [1] |
Q2: What are the common strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods primarily involve:
-
Co-solvency: Using a mixture of water and a miscible organic solvent to increase solubility.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Nanoformulations: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate. This includes techniques like solid dispersions and nanoemulsions.
The following sections provide more detailed troubleshooting and protocols for these methods.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Cause: The inherent low aqueous solubility of this compound.
Troubleshooting Steps:
-
Co-solvent System:
-
Recommendation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous buffer to the final desired concentration.
-
Caution: Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.
-
Tip: Perform a vehicle control experiment with the same final concentration of the co-solvent to validate your results.
-
-
pH Adjustment:
-
Recommendation: The solubility of flavonoids can be pH-dependent. Although specific data for this compound is limited, you can experimentally determine its solubility at different pH values to find an optimal range for your experiments.
-
Tip: Be mindful that altering the pH might affect the biological activity of your system or the stability of the compound.
-
Issue 2: Precipitation of this compound observed upon dilution of an organic stock solution into an aqueous medium.
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous environment.
Troubleshooting Steps:
-
Lower the Final Concentration: If experimentally permissible, reduce the final concentration of this compound in the aqueous medium.
-
Utilize Cyclodextrins:
-
Recommendation: Pre-complexing this compound with a cyclodextrin can significantly enhance its aqueous solubility and prevent precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for flavonoids.[2]
-
Protocol: Refer to the detailed experimental protocol for preparing a this compound-cyclodextrin inclusion complex in the "Experimental Protocols" section below.
-
-
Prepare a Solid Dispersion:
-
Recommendation: Formulating this compound as a solid dispersion with a hydrophilic polymer can improve its dissolution rate and apparent solubility.
-
Protocol: A general protocol for preparing solid dispersions of flavonoids is provided in the "Experimental Protocols" section.
-
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Reference Data: Solubility of Naproxen in Isopropanol and Propylene Glycol Mixtures at Different Temperatures
| Mass Fraction of Isopropanol | Temperature (K) | Molar Solubility (x 10³) |
| 0.0 | 293.2 | 1.86 |
| 0.0 | 313.2 | 4.31 |
| 0.5 | 293.2 | 11.21 |
| 0.5 | 313.2 | 18.52 |
| 1.0 | 293.2 | 12.33 |
| 1.0 | 313.2 | 19.89 |
Methodology for Determining Solubility in Co-solvent Systems (Shake-Flask Method):
-
Prepare a series of co-solvent mixtures (e.g., ethanol:water or propylene glycol:water) at different volume ratios (e.g., 10:90, 20:80, etc.).
-
Add an excess amount of this compound to a known volume of each co-solvent mixture in a sealed container.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is adapted from a general method for preparing flavonoid-cyclodextrin complexes.[2]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Freeze-dryer
Methodology (Freeze-Drying Method):
-
Prepare an aqueous solution of HP-β-CD.
-
Add this compound to the HP-β-CD solution in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Filter the solution to remove any un-complexed this compound.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours to obtain a powder of the inclusion complex.
-
The resulting powder can be reconstituted in aqueous solutions for experiments.
Phase Solubility Study to Determine Complexation Efficiency:
A phase solubility study is crucial to quantify the increase in solubility and to determine the stability constant (Ks) of the complex.
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of this compound to each solution.
-
Shake the vials at a constant temperature until equilibrium is reached.
-
Filter the solutions and analyze the concentration of dissolved this compound.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) suggests the formation of a 1:1 complex.
-
The stability constant (Ks) can be calculated from the slope and the intrinsic solubility (S₀) of this compound using the following equation:
-
Ks = slope / (S₀ * (1 - slope))
-
Reference Data: Stability Constants of Flavanone with Different Cyclodextrins [3]
| Cyclodextrin | Stability Constant (Ks) (M⁻¹) |
| α-Cyclodextrin | 153.24 ± 2.16 |
| β-Cyclodextrin | 248.05 ± 4.78 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies, often provides higher solubility enhancement |
Protocol 3: Preparation of this compound Solid Dispersions
This protocol is based on a method used for other flavonoids to enhance their dissolution.[4]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or other suitable hydrophilic polymer
-
Ethanol (or another suitable organic solvent)
Methodology (Solvent Evaporation Method):
-
Dissolve this compound and the hydrophilic polymer (e.g., PVP) in a suitable organic solvent like ethanol. The ratio of drug to polymer needs to be optimized; starting ratios could be 1:1, 1:2, and 1:4 (w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.
Reference Data: Dissolution Enhancement of Flavanones using Solid Dispersions [5]
A study on naringenin and hesperetin showed that their release from a PVP solid dispersion (80/20 w/w polymer/drug) at pH 6.8 was 100% after 2 hours, a significant increase compared to their pure crystalline forms.[5]
Protocol 4: Preparation of this compound Nanoemulsions
This is a general protocol for preparing an oil-in-water (o/w) nanoemulsion.[6]
Materials:
-
This compound
-
Oil phase (e.g., isopropyl myristate, oleic acid)
-
Aqueous phase (water)
-
Surfactant (e.g., Tween 80, Labrasol)
-
Co-solvent (e.g., Transcutol, PEG 400)
Methodology (Low-Energy Emulsification):
-
Dissolve this compound in the oil phase.
-
In a separate container, mix the surfactant and co-solvent.
-
Add the oil phase containing this compound to the surfactant/co-solvent mixture and stir until a clear solution is formed.
-
Slowly titrate this organic phase with the aqueous phase under constant magnetic stirring until a translucent nanoemulsion is formed.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and drug content.
Visualizations
Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.
Caption: Potential signaling pathways modulated by flavanones related to this compound.
References
- 1. This compound | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 6-Hydroxyflavanone Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Hydroxyflavanone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many flavonoids, this compound is susceptible to degradation from exposure to light, elevated temperatures, oxygen, and certain pH conditions.[1] These factors can lead to oxidation, hydrolysis, and other chemical reactions that alter the molecule's structure and compromise its purity and biological activity.
Q2: What are the recommended storage conditions for solid this compound?
A2: For solid this compound, it is recommended to store the compound at temperatures between 10°C and 25°C.[2] It is also crucial to protect it from light by using an amber vial or other light-blocking container.[2] The container should be well-sealed to minimize exposure to air and moisture. A material safety data sheet for this compound indicates it is stable under recommended storage conditions.[3]
Q3: How should I store solutions of this compound?
A3: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. While specific data for this compound is limited, flavonoids, in general, can be unstable in certain solvents and at non-neutral pH.[4][5] It is advisable to prepare solutions fresh. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed, light-protected container. For longer-term storage, consider freezing the solution, but conduct a small-scale stability test first to ensure the compound does not precipitate or degrade upon thawing.
Q4: I've noticed a change in the color of my this compound powder. What does this indicate?
A4: A change in color, such as yellowing or browning, can be an indicator of degradation. This is often due to oxidation or photodegradation. If you observe a color change, it is recommended to re-analyze the purity of the compound before use.
Q5: How can I check the stability of my this compound sample?
A5: The most reliable way to assess the stability of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7] This method should be able to separate the intact this compound from any potential degradation products. By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can quantify the remaining purity and detect the presence of degradants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected or poor experimental results | Degradation of this compound stock. | 1. Prepare a fresh stock solution of this compound. 2. Re-evaluate the purity of the solid material using a validated analytical method (e.g., HPLC). 3. Review storage conditions of both solid and solution stocks to ensure they align with recommendations (cool, dark, and dry). |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Identify the stress factor causing degradation (e.g., light, heat, pH, air exposure). 2. Implement corrective actions such as storing in amber vials, at lower temperatures, or under an inert atmosphere. 3. If the identity of the degradation products is critical, consider characterization by LC-MS or NMR. |
| Decreased peak area of this compound over time in solution | Instability in the chosen solvent or pH. | 1. Determine the optimal pH for solution stability by conducting a pH-stability study. 2. Evaluate the stability in different compatible solvents. 3. If possible, prepare solutions fresh before each experiment. |
| Solid material appears discolored or clumpy | Exposure to light, heat, or moisture. | 1. Discard the discolored material if purity is critical. 2. Store new material in a desiccator in a cool, dark place. 3. Ensure the container is tightly sealed after each use. |
Summary of Storage Recommendations
| Parameter | Solid this compound | This compound in Solution |
| Temperature | 10°C to 25°C[2] | 2°C to 8°C (short-term) or ≤ -20°C (long-term, verify stability) |
| Light | Protect from light (use amber vials)[2] | Protect from light (use amber vials) |
| Atmosphere | Store in a well-sealed container to minimize air/moisture exposure. | Purge with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
| Container | Tightly sealed, opaque container. | Tightly sealed, amber glass vial with a solvent-resistant cap. |
| Solvent | N/A | Use high-purity, degassed solvents. Common solvents include DMSO and ethanol.[8] Conduct stability tests for your specific solvent and concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C and monitor for degradation at regular intervals (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at room temperature and monitor for degradation at shorter intervals (e.g., 30 minutes, 1, 2, 4 hours) due to the higher reactivity of many flavonoids in basic conditions.
-
After incubation, neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor for degradation at regular intervals (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at a temperature above the recommended storage temperature (e.g., 60°C).
-
Monitor for degradation at regular intervals.
-
-
Photodegradation (Solution):
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Monitor for degradation at regular intervals.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
1. Instrument and Columns:
-
HPLC system with a photodiode array (PDA) detector.
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a simple gradient mobile phase, for example:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: Start with a low percentage of B, and increase linearly to a high percentage over 20-30 minutes to elute all components.
3. Method Optimization:
-
Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the parent compound from its degradation products.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol as mobile phase B), pH of the aqueous phase, and column temperature to achieve optimal separation (resolution > 2 between all peaks).
4. Wavelength Selection:
-
Use the PDA detector to determine the maximum absorbance wavelength (λmax) of this compound for sensitive detection. Also, monitor at other wavelengths to ensure detection of degradation products that may have different spectral properties.
5. Method Validation:
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Optimization of 6-Hydroxyflavanone Extraction from Plant Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 6-hydroxyflavanone from plant sources. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and improving extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound has been identified in several plant species, including the leaves of Muntingia calabura, petals of Crocus sativus, and leaves of Barleria prionitis[1][2][3].
Q2: Which extraction methods are most effective for isolating this compound?
A2: Both conventional and modern "green" extraction techniques can be employed. Modern methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often preferred due to their efficiency, reduced solvent consumption, and shorter extraction times[4][5]. The optimal method will depend on the specific plant matrix and the desired scale of extraction.
Q3: What solvents are recommended for this compound extraction?
A3: this compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) and is insoluble in water at room temperature[6]. Ethanol, often in aqueous mixtures (e.g., 50-80%), is a commonly used solvent due to its extraction efficiency and safety profile[1][7]. The choice of solvent and its polarity is a critical parameter to optimize for maximizing yield.
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound from a complex crude extract typically involves chromatographic techniques. Column chromatography using stationary phases like silica gel or Sephadex LH-20 is a common method for initial purification[8][9][10]. Further purification to achieve high purity can be accomplished using High-Performance Liquid Chromatography (HPLC)[11].
Q5: Is this compound susceptible to degradation during extraction?
A5: Like many flavonoids, this compound can be sensitive to high temperatures, prolonged extraction times, and certain pH conditions, which can lead to degradation[12][13]. It is crucial to optimize extraction parameters to minimize degradation and maximize the yield of the intact compound. Monitoring the stability of this compound under the chosen extraction conditions is recommended.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound has specific solubility properties. Ensure you are using a solvent of appropriate polarity. Ethanol-water mixtures are often effective for flavanones. Experiment with different ethanol concentrations (e.g., 50%, 70%, 95%) to find the optimal ratio for your plant material. Consider more polar solvents like methanol or less polar solvents if co-extracting with other compounds. |
| Suboptimal Extraction Parameters | Systematically optimize parameters such as temperature, extraction time, and solid-to-liquid ratio. An increase in temperature can enhance solubility and diffusion but may also lead to degradation if too high. Longer extraction times may not always lead to higher yields and can increase the risk of degradation. A higher solvent-to-solid ratio can improve extraction efficiency but may result in a more dilute extract, requiring more effort in the concentration step. |
| Inefficient Cell Wall Disruption | For methods like maceration or Soxhlet, ensure the plant material is finely ground to increase the surface area for solvent penetration. For UAE and MAE, ensure sufficient ultrasonic power or microwave energy is applied to disrupt plant cell walls effectively. |
| Degradation of this compound | Flavonoids can be sensitive to heat and light. Protect your extraction setup from direct light. If using heat, perform small-scale stability studies at your chosen temperature to assess for degradation over time. Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Incomplete Extraction | Perform sequential extractions on the same plant material and analyze the extracts separately to determine if a single extraction is sufficient. It may be necessary to perform two or three extraction cycles to maximize the recovery of this compound. |
Purification Challenges (Column Chromatography)
| Potential Cause | Troubleshooting Steps |
| Poor Separation of Compounds | Optimize the mobile phase composition. Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that provides good separation between this compound and other components in the extract. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures. |
| Compound Stuck on the Column | If this compound is very polar, it may not elute with non-polar solvents. Try a more polar mobile phase. In some cases, deactivating the silica gel by adding a small percentage of a polar solvent like methanol or triethylamine to the slurry before packing the column can help. |
| Co-elution with Impurities | If impurities have similar polarity to this compound, a single chromatography step may not be sufficient. Consider using a different stationary phase (e.g., alumina, C18 reversed-phase silica) or a different chromatographic technique like High-Speed Counter-Current Chromatography (HSCCC). |
| Sample Overloading | Loading too much crude extract onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Irregular Bands and Tailing | This can be caused by an unevenly packed column or issues with sample loading. Ensure the column is packed uniformly without any cracks or channels. When loading the sample, it should be applied as a narrow, concentrated band at the top of the column. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can often improve resolution. |
Data Presentation
The following tables summarize quantitative data from studies on this compound extraction to provide a basis for comparison.
Table 1: Extraction of this compound from Muntingia calabura Leaves
| Extraction Method | Solvent | Drying Method of Plant Material | This compound Yield (µg/g of dry extract) | Reference |
| Maceration | 50% Ethanol | Freeze-drying | Predominant compound (quantitative value not specified) | [1] |
Table 2: Comparison of General Flavonoid Extraction Parameters from Various Plant Sources (for reference)
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Total Flavonoid Yield | Reference |
| Crocus sativus petals | Supercritical CO₂ with ethanol co-solvent | CO₂ + Ethanol | 62 | 47 | Not specified | 180 mg/100g | [2] |
| Barleria lupulina leaves | Microwave-Assisted Extraction | 80% Ethanol | Not specified | 2 | 1:20 | 65.27 mg QE/g | [14] |
| Psidium guajava leaves | Ultrasound-Assisted Extraction | Water | 72.69 | 35.15 | Not specified | 5.12% | [15] |
| Alfalfa | Ultrasound-Assisted Extraction | 52.14% Ethanol | 62.33 | 57.08 | 1:57.16 | Not specified | [16] |
Note: The data in Table 2 is for total flavonoids and not specifically for this compound, but it provides a useful reference for starting optimization experiments.
Experimental Protocols
The following are detailed methodologies for key extraction techniques that can be adapted for this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
Objective: To extract flavonoids from plant material using ultrasonic energy.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the dried, powdered plant material (e.g., 10 g).
-
Place the plant material in a flask.
-
Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the desired extraction temperature (e.g., 50°C) and sonication time (e.g., 30 minutes).
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Collect the supernatant (the extract).
-
For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the extracts and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.
-
Store the crude extract at 4°C for further analysis and purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids
Objective: To extract flavonoids from plant material using microwave energy.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 60% ethanol)
-
Microwave extraction system
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the dried, powdered plant material (e.g., 5 g).
-
Place the plant material in the microwave extraction vessel.
-
Add the extraction solvent at a chosen solid-to-liquid ratio (e.g., 1:25 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W), extraction temperature (e.g., 80°C), and extraction time (e.g., 5 minutes).
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Collect the supernatant.
-
Concentrate the extract using a rotary evaporator to obtain the crude flavonoid extract.
-
Store the crude extract at 4°C.
Protocol 3: Supercritical Fluid Extraction (SFE) of Flavonoids
Objective: To extract flavonoids using supercritical carbon dioxide (SC-CO₂), often with a polar co-solvent.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
Supercritical grade CO₂
-
Co-solvent (e.g., ethanol)
-
Collection vials
Procedure:
-
Load a specific amount of the dried, powdered plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters: pressure (e.g., 25 MPa), temperature (e.g., 50°C), and CO₂ flow rate.
-
If a co-solvent is used, set the desired percentage of the co-solvent (e.g., 10% ethanol).
-
Begin the extraction process by pumping SC-CO₂ (and co-solvent) through the extraction vessel.
-
The extract is carried by the supercritical fluid to a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
-
The extraction is run for a predetermined amount of time.
-
The resulting crude extract can then be dissolved in a suitable solvent for further analysis and purification.
Visualizations
The following diagrams illustrate the experimental workflows for the described extraction and purification processes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. Effect of Various Extraction Methods and Solvent Types On Yield, Phenolic and Flavonoid Content and Antioxidant Activity of Spathodea nilotica Leaves [ejchem.journals.ekb.eg]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. air.unimi.it [air.unimi.it]
- 11. A Comprehensive Guide to Extracting Flavonoids from Plant Sources [aushealthingredients.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of ultrasound-assisted water extraction of flavonoids from Psidium guajava leaves by response surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 6-Hydroxyflavanone Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of 6-Hydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The primary challenges stem from its low aqueous solubility and extensive first-pass metabolism. Like many flavonoids, this compound is a lipophilic molecule with poor water solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption. Furthermore, upon absorption, it is subject to rapid metabolism in the intestines and liver by Phase I and Phase II enzymes, leading to the formation of metabolites that are quickly eliminated.
Q2: What are the main strategies to overcome the low bioavailability of this compound?
A2: The main strategies focus on improving its solubility and protecting it from metabolic degradation. These can be broadly categorized as:
-
Formulation-based approaches: Encapsulating this compound in various delivery systems to enhance its dissolution and absorption.
-
Chemical modification: Synthesizing prodrugs that have improved physicochemical properties and release the active this compound in vivo.
-
Co-administration with bioenhancers: Using other compounds to inhibit metabolic enzymes or efflux transporters, thereby increasing the systemic exposure of this compound.
Q3: Which formulation strategies are most promising for this compound?
A3: Several formulation strategies have shown promise for improving the bioavailability of poorly soluble flavonoids and can be applied to this compound:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state.[1][2][3][4]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility, protect it from degradation, and potentially enhance its absorption.[5][6][7][8][9]
-
Lipid-Based Formulations: Formulations like liposomes and solid lipid nanoparticles (SLNs) can improve the oral absorption of lipophilic compounds like this compound.
Q4: Can co-administration of other compounds improve the bioavailability of this compound?
A4: Yes, co-administration with certain compounds can significantly enhance the bioavailability of this compound. A notable example is piperine , an alkaloid from black pepper. Piperine is a known inhibitor of cytochrome P450 enzymes (such as CYP3A4) and P-glycoprotein, which are involved in the first-pass metabolism and efflux of many drugs, including flavonoids.[10][11][12][13][14] By inhibiting these, piperine can increase the systemic concentration and residence time of co-administered compounds.
Q5: Are there any known prodrugs of this compound to enhance its bioavailability?
A5: While the development of specific prodrugs for this compound is not extensively documented in publicly available literature, the general strategy of creating more soluble or metabolically stable prodrugs is a viable approach for flavonoids. This often involves esterification or other modifications of the hydroxyl groups to improve water solubility or mask metabolic sites.
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in aqueous media.
| Possible Cause | Troubleshooting Step |
| High crystallinity and low aqueous solubility. | 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP or PEG to enhance its wettability and dissolution rate.[1][2][3][4] 3. Use of Solubilizing Agents: Incorporate non-toxic surfactants or cyclodextrins in the formulation. |
| Inappropriate pH of the dissolution medium. | 1. pH-Solubility Profile: Determine the pH-solubility profile of this compound to identify the optimal pH for dissolution. 2. Buffered Dissolution Media: Use buffered solutions at a physiologically relevant pH for in vitro dissolution studies. |
Issue 2: Low plasma concentrations of this compound in preclinical animal studies.
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism. | 1. Co-administer with Piperine: Include piperine in the oral formulation to inhibit CYP enzymes and P-glycoprotein.[10][11][12][13][14] 2. Formulate in Nanoparticles: Encapsulation in nanoparticles can protect this compound from enzymatic degradation in the GI tract and liver.[5][6][7][8][9] |
| Poor absorption across the intestinal epithelium. | 1. Lipid-Based Formulations: Formulate this compound in liposomes or solid lipid nanoparticles to facilitate absorption. 2. Inhibition of Efflux Pumps: Co-administer with a known P-glycoprotein inhibitor. |
| Rapid clearance from systemic circulation. | 1. Pharmacokinetic Modeling: Conduct a detailed pharmacokinetic study to understand the distribution and elimination phases. 2. Structural Modification (Prodrugs): Synthesize prodrugs with altered pharmacokinetic profiles. |
Data Presentation
Table 1: Key Pharmacokinetic Parameters to Evaluate Bioavailability Enhancement
| Parameter | Description | Significance for Bioavailability |
| Cmax | Maximum (or peak) plasma concentration of a drug. | A higher Cmax can indicate a greater extent and/or faster rate of absorption. |
| Tmax | Time to reach Cmax. | A shorter Tmax generally indicates a faster rate of absorption. |
| AUC (Area Under the Curve) | The integral of the plasma concentration-time curve. | Represents the total systemic exposure to the drug. A larger AUC indicates greater bioavailability.[15][16] |
| F (%) | Absolute bioavailability. | The fraction of the administered dose that reaches systemic circulation unchanged. |
Table 2: Representative IC50 Values for Inhibition of CYP3A4 and P-glycoprotein by Flavonoids
| Flavonoid | Target | IC50 (µM) | Reference |
| Chrysin | CYP3A4 | 2.5 ± 0.6 | [17][18] |
| Pinocembrin | CYP3A4 | 4.3 ± 1.1 | [17] |
| Acacetin | CYP3A4 | 7.5 ± 2.7 | [17] |
| Apigenin | CYP3A4 | 8.4 ± 1.1 | [17] |
| Multiple P-gp Inhibitors | P-glycoprotein | 0.04 - 3.8 | [19][20] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 (w/w) ratio in a minimal amount of ethanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterization: The resulting solid dispersion should be characterized for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm the amorphous nature).[1][3][4][21]
-
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Poly(vinyl alcohol) (PVA).
-
Procedure:
-
Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of DCM (organic phase).
-
Prepare a 1% (w/v) aqueous solution of PVA (aqueous phase).
-
Add the organic phase to 10 mL of the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug release profile.[5][6][7][8][9]
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations:
-
Group 1: this compound suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Group 2: this compound solid dispersion.
-
Group 3: this compound loaded nanoparticles.
-
Group 4: this compound suspension co-administered with piperine.
-
-
Procedure:
-
Administer the formulations orally to the rats at a dose of 50 mg/kg of this compound.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Extract this compound and its metabolites from the plasma samples.
-
Quantify the concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[15][16][22][23]
-
Mandatory Visualization
Caption: First-pass metabolism of this compound.
Caption: Experimental workflow for enhancing bioavailability.
Caption: Potential involvement of the Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 22. Pharmacokinetic study of six flavones in rat plasma and tissues after oral administration of 'JiangYaBiFeng' using SPE-HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of 6-Hydroxyflavanone in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyflavanone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound (6-HF) is a synthetic flavanone that has been shown to exhibit cytotoxic and apoptotic activities in cancer cells. Its primary mechanism of action involves sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][2] This sensitization occurs through the upregulation of the TRAIL-R2 death receptor (DR5) and a reduction in the mitochondrial membrane potential, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways.[1][2]
Q2: What is the solubility of this compound for cell culture experiments?
This compound is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing working concentrations, ensure the final concentration of the solvent in the cell culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How does this compound affect the cell cycle?
While specific studies on this compound are limited, related compounds like 6-hydroxyflavone have been shown to impact the cell cycle. For instance, 6-hydroxyflavone can induce an increase in the G2/M or S phase populations in different cancer cell lines, suggesting a potential mechanism of cell growth inhibition through cell cycle arrest.[3] It is plausible that this compound may exert similar effects, and cell cycle analysis is a recommended secondary assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity or cell death even at low concentrations. | - Compound precipitation: this compound has limited aqueous solubility and may precipitate in the culture medium, leading to inconsistent local concentrations and cell stress. - Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high. - Cell line sensitivity: The cell line being used may be particularly sensitive to this compound or the experimental conditions. | - Solubility check: Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions for each experiment. Consider using a non-ionic surfactant like Pluronic F-68 at a very low concentration (e.g., 0.01-0.02%) to improve solubility, but validate its effect on your cells first. - Solvent control: Always include a vehicle control (medium with the same final concentration of the solvent) to assess solvent toxicity. Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%). - Dose-response curve: Perform a wide-range dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Inconsistent or non-reproducible cytotoxicity results. | - Inconsistent compound concentration: Issues with dissolving and diluting the this compound stock solution. - Variability in cell seeding density: Inconsistent number of cells plated per well. - Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | - Standardized stock preparation: Prepare a high-concentration stock solution in a suitable solvent and aliquot it for single use to avoid repeated freeze-thaw cycles. Vortex thoroughly before making dilutions. - Accurate cell counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure consistent seeding density. - Plate layout: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation. |
| No observed cytotoxicity at expected concentrations. | - Compound inactivity: The compound may have degraded. - Cell line resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound. - Incorrect assay endpoint: The chosen cytotoxicity assay may not be sensitive enough or may be measuring an inappropriate parameter for the mechanism of cell death. | - Compound integrity: Store the this compound stock solution protected from light and at the recommended temperature. - Positive control: Use a known cytotoxic agent as a positive control to ensure the assay is working correctly. - Alternative assays: If using a metabolic assay like MTT, consider that some compounds can interfere with the formazan production. Complementary assays such as a lactate dehydrogenase (LDH) release assay (for necrosis) or an apoptosis assay (e.g., Annexin V/PI staining, caspase activity) are recommended. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Sterile DMSO
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Cytotoxicity of this compound in HeLa Cells (Hypothetical Data)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 92 ± 5.1 |
| 25 | 75 ± 6.2 |
| 50 | 53 ± 4.8 |
| 75 | 31 ± 3.9 |
| 100 | 15 ± 2.7 |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values should be determined experimentally for each cell line.
Signaling Pathways and Visualizations
This compound Sensitization to TRAIL-Induced Apoptosis
This compound enhances the apoptotic effect of TRAIL in cancer cells by acting on two key points in the signaling cascade: increasing the expression of the death receptor DR5 on the cell surface and promoting the disruption of the mitochondrial membrane potential.
Caption: this compound enhances TRAIL-induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity
The following workflow outlines the key steps in evaluating the cytotoxic effects of this compound.
Caption: Workflow for evaluating this compound cytotoxicity.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during cytotoxicity assays with this compound.
Caption: Troubleshooting logic for this compound assays.
References
- 1. Synthetic Flavanones Augment the Anticancer Effect of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic flavanones augment the anticancer effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of flavonoids on the growth and cell cycle of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Hydroxyflavanone In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with 6-Hydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in vivo studies?
A typical starting dose for this compound can vary depending on the animal model and the desired biological effect. Based on published studies, a range of 6 mg/kg to 60 mg/kg has been shown to be effective for various applications, including anxiolytic, anti-inflammatory, and anti-neuropathic effects.[1][2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the best route of administration for this compound?
Both oral (p.o.) and intraperitoneal (i.p.) routes of administration have been successfully used for this compound in animal studies.[1][2][3] Oral administration is generally preferred for its convenience and clinical relevance.[4] However, intraperitoneal injection may be chosen for a more rapid onset of action or to bypass first-pass metabolism. The choice of administration route should be guided by the specific aims of the study.
Q3: What is a suitable vehicle for dissolving this compound?
This compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but is insoluble in water at room temperature.[5] For in vivo administration, it is often prepared as a suspension. Common vehicles include:
-
Carboxymethylcellulose-sodium (CMC-Na) solution: A 5 mg/ml suspension can be prepared by mixing the compound in a CMC-Na solution.[1]
-
Ora-Plus®: This is an aqueous-based vehicle containing suspending agents that facilitate the creation of oral suspensions.[6] A 2% DMSO solution can be used to initially dissolve the compound before suspension in Ora-Plus®.[6]
It is crucial to ensure the vehicle is non-toxic and does not interfere with the experimental outcomes. A vehicle control group should always be included in the study design.
Q4: What is the known safety profile of this compound?
Toxicological studies have indicated that this compound has a good safety profile. The lethal dose 50 (LD50) in mice was found to be greater than 2000 mg/kg.[7] A 28-day study in mice with a daily intragastric administration of 50 mg/kg did not show any significant signs of toxicity.[7] However, some in vitro studies suggest that 6-hydroxyflavone may inhibit cytochrome P450 2C9, which could be a concern for drug-drug interactions at higher concentrations.[8][9]
Troubleshooting Guide
Issue: Low bioavailability or lack of efficacy after oral administration.
-
Possible Cause: Poor absorption from the gastrointestinal tract. Flavonoids, in general, can have variable bioavailability.[10][11]
-
Troubleshooting Steps:
-
Optimize the vehicle: Experiment with different suspending agents or co-solvents to improve the solubility and absorption of this compound.
-
Consider a different administration route: Intraperitoneal administration can be used to bypass the gastrointestinal tract and first-pass metabolism.
-
Evaluate formulation strategies: Techniques like creating phospholipid complexes or nanostructures have been shown to improve the bioavailability of other flavonoids.[12]
-
Issue: Unexpected side effects or toxicity.
-
Possible Cause: The dose may be too high for the specific animal model or strain. While the LD50 is high, individual sensitivities can vary.
-
Troubleshooting Steps:
-
Perform a dose-escalation study: Start with a lower dose and gradually increase it to determine the maximum tolerated dose in your model.
-
Monitor for clinical signs of toxicity: Observe the animals closely for any adverse effects on body weight, food and water intake, and general behavior.
-
Conduct histopathological analysis: At the end of the study, examine key organs for any signs of toxicity.
-
Issue: Variability in experimental results.
-
Possible Cause: Inconsistent dosing, animal handling, or experimental procedures.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure that all experimental procedures, including drug preparation, administration, and behavioral testing, are performed consistently across all animals and groups.
-
Ensure accurate dosing: Calibrate equipment regularly and use precise techniques for drug administration.
-
Control for environmental factors: Maintain a consistent environment (e.g., light-dark cycle, temperature, noise levels) for the animals throughout the study.
-
Data Presentation
Table 1: In Vivo Dosages and Effects of this compound
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference |
| Male ICR mice | p.o. | 6, 12, 25 mg/kg | Anxiolytic-like effects | [1] |
| Male Sprague Dawley rats | i.p. | 15, 30, 60 mg/kg | Treatment of chemotherapy-induced neuropathy and anxiety | [2] |
| OVA-sensitized guinea pigs | intragastric | 50 mg/kg | Anti-asthmatic effect | [7] |
| Rat model of cisplatin-induced nephrotoxicity | i.p. | 25, 50 mg/kg | Protective effect against kidney damage | [3] |
Table 2: Toxicological Data for this compound
| Animal Model | Administration Route | Parameter | Value | Reference |
| Mice | intragastric | LD50 | > 2000 mg/kg | [7] |
| Mice | intragastric | 28-day toxicity study | No significant toxicity at 50 mg/kg | [7] |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects in Mice (Elevated Plus Maze)
-
Animals: Male ICR mice.
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Administration: Administer this compound orally (p.o.) at doses of 6, 12, or 25 mg/kg.[1] A vehicle control group and a positive control group (e.g., diazepam) should be included.
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Elevated Plus Maze Test: 30-60 minutes post-administration, place each mouse at the center of the elevated plus maze, facing an open arm.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms for a 5-minute period.
-
Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: Assessment of Anti-inflammatory and Anti-neuropathic Pain Potential in Rats
-
Animals: Male Sprague Dawley rats.
-
Induction of Neuropathy: Induce neuropathy by administering cisplatin (e.g., 3 mg/kg, i.p.) once a week.[2] To prevent renal damage, administer 2 mL of normal saline subcutaneously before cisplatin injection.[2]
-
Drug Preparation: Prepare a solution of this compound for intraperitoneal (i.p.) injection.
-
Administration: Administer this compound (15, 30, or 60 mg/kg, i.p.) 30 minutes before each cisplatin injection.[2] Include a vehicle control group and a positive control group (e.g., gabapentin).[2]
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at regular intervals using von Frey filaments and a plantar test apparatus, respectively.
-
Biochemical Analysis: At the end of the study, collect tissue samples (e.g., spinal cord, dorsal root ganglia) to measure inflammatory markers (e.g., COX-2, 5-LOX) and signaling pathway components.
-
Analysis: A reduction in allodynia and hyperalgesia, along with a decrease in inflammatory markers, indicates a therapeutic effect.
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Signaling pathways modulated by this compound in vivo.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Frontiers | Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side-Product Formation in Flavanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during flavanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in flavanone synthesis?
The most prevalent side-product is the unreacted 2'-hydroxychalcone , which exists in equilibrium with the flavanone product.[1] Under certain conditions, particularly with the use of oxidizing agents or specific catalysts, flavones and aurones can also be formed as significant byproducts.[2][3]
Q2: How can I monitor the progress of my flavanone synthesis reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can effectively separate the starting 2'-hydroxychalcone from the flavanone product.[4] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[3]
Q3: What are the key factors that influence the formation of side-products?
Several factors can impact the product distribution in flavanone synthesis:
-
Catalyst: The choice of an acidic or basic catalyst can influence the rate of cyclization and the formation of side-products.[5]
-
Solvent: The polarity and properties of the solvent can affect the solubility of reactants and the position of the chalcone-flavanone equilibrium.
-
Temperature: Higher temperatures can sometimes lead to the formation of degradation products or favor the formation of the thermodynamically more stable flavone.
-
Reaction Time: Prolonged reaction times may lead to the formation of undesired byproducts.[4]
-
Atmosphere: The presence of oxygen can promote the oxidation of the flavanone product to the corresponding flavone.
Q4: How can I purify my flavanone product from unreacted chalcone and other side-products?
The primary methods for purifying flavanones are recrystallization and column chromatography .
-
Recrystallization: This technique is effective if the flavanone and the side-products have significantly different solubilities in a particular solvent. Ethanol is a commonly used solvent for the recrystallization of flavanones.[6]
-
Column Chromatography: This is a highly effective method for separating flavanones from structurally similar impurities. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[7][8] The polarity of the eluent can be gradually increased to first elute the less polar chalcone, followed by the more polar flavanone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of flavanone; high amount of unreacted 2'-hydroxychalcone. | The chalcone-flavanone equilibrium favors the chalcone under the current reaction conditions. | Optimize reaction conditions: - Catalyst: If using a weak base, consider a stronger base or an acid catalyst like sulfuric acid or acetic acid to promote cyclization.[6][7]- Solvent: Try a different solvent system. For example, a mixture of methanol and dichloromethane has been shown to be effective.[4]- Temperature: Gently heating the reaction mixture can sometimes shift the equilibrium towards the flavanone.[2]- Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor by TLC to determine the point of maximum conversion.[4] |
| Formation of a significant amount of flavone as a side-product. | The flavanone product is being oxidized to the corresponding flavone. This can be promoted by certain catalysts (e.g., iodine, palladium) or the presence of oxygen.[1][9] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid Oxidizing Agents: If not intentionally synthesizing flavones, avoid the use of strong oxidizing agents. |
| Presence of aurone as a side-product. | The reaction conditions favor the oxidative cyclization pathway that leads to aurone formation. This is often observed with specific transition metal catalysts like mercury(II) acetate. | - Catalyst Selection: Avoid catalysts known to promote aurone formation if flavanone is the desired product. Opt for traditional acid or base catalysts for the intramolecular Michael addition. |
| Difficulty in separating the flavanone from the unreacted chalcone by column chromatography. | The flavanone and chalcone have very similar polarities, leading to poor separation. | - Optimize Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[8] Common starting points are 5-20% ethyl acetate in hexane. - Alternative Chromatography: Consider using a different stationary phase or techniques like preparative HPLC for challenging separations. |
| The reaction is very slow or does not proceed to completion. | Insufficient activation of the substrate or catalyst. | - Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[7] - Stronger Catalyst: Employ a more potent catalyst, such as concentrated sulfuric acid in ethanol or sodium hydride in THF.[4][6] |
Quantitative Data on Flavanone Synthesis
The following tables summarize the yields of flavanone synthesis under different experimental conditions, providing a comparison of the effectiveness of various catalysts and reaction setups.
Table 1: Comparison of Acid-Catalyzed Flavanone Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | 100 | 4 days | 75 | [7] |
| Acetic Acid (Microwave) | Acetic Acid | - | 30 min | 82 | [7] |
| Conc. H₂SO₄ | Ethanol | Reflux | 8 hours | Not specified, but effective | [6] |
| Pd(OAc)₂ in Acetic Acid | Acetic Acid | 100 | 5 days | 70 | [7] |
| Mixture of H₂SO₄ and Glacial Acetic Acid (4:1) | Methanol | 90 | 6 hours | 65 | [2] |
Table 2: Comparison of Base-Catalyzed Flavanone Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Proton Sponge | Methanol/Dichloromethane | Reflux | 24 hours | Good | [4] |
| Sodium Acetate | Methanol | Reflux | Not specified | 7-74 (depending on substrate) | [5] |
| Piperidine | Water | Room Temperature | 1 hour | Good | [10] |
| KOH | Ethanol | Not specified | 2 minutes | Good | [10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Flavanone from 2'-Hydroxychalcone
This protocol is adapted from a procedure using concentrated sulfuric acid in ethanol.[6]
Materials:
-
2'-Hydroxychalcone (1 equivalent)
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve the 2'-hydroxychalcone (0.01 mol) in ethanol (50 mL) in a round-bottom flask.
-
Slowly add concentrated sulfuric acid (8.0 mL) to the solution while stirring.
-
Reflux the reaction mixture for 8 hours.
-
After cooling to room temperature, leave the mixture to stand overnight.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir.
-
Filter the resulting precipitate, wash with water until neutral, and dry.
-
Purify the crude flavanone by recrystallization from ethanol.
Protocol 2: Base-Catalyzed Synthesis of Flavanone using a Proton Sponge
This protocol utilizes a proton sponge as a catalyst for the isomerization of 2'-hydroxychalcone.[4]
Materials:
-
2'-Hydroxychalcone (1 equivalent)
-
Methanol
-
Dichloromethane
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) (2.5 equivalents)
Procedure:
-
To a 10 mL round-bottom flask equipped with a stir bar, add the 2'-hydroxychalcone (0.2 mmol), methanol (3.0 mL), dichloromethane (3.0 mL), and the proton sponge (0.5 mmol).
-
Reflux the mixture for 24 hours. Monitor the reaction progress by TLC using a hexane/dichloromethane (3:7) eluent.
-
After completion, cool the reaction mixture and pour it into a vessel containing ice.
-
Adjust the pH to approximately 6 with hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude flavanone.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Workflow of flavanone synthesis and potential side-product formation.
Caption: Troubleshooting logic for low flavanone yield.
Caption: General purification strategy for flavanones.
References
- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 2. ajrconline.org [ajrconline.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. nepjol.info [nepjol.info]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
Technical Support Center: Method Refinement for Accurate 6-Hydroxyflavanone Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately quantify 6-Hydroxyflavanone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to aid in method refinement and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[1][2][3]
Q2: How can I improve the extraction efficiency of this compound from biological samples?
A2: Optimizing the extraction solvent is crucial. For flavanones, solvents like methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) have been used.[4] The choice of solvent can significantly impact recovery. Additionally, factors such as sample-to-solvent ratio, extraction cycles, and the use of techniques like sonication or microwave-assisted extraction can enhance efficiency.[4] For complex matrices, Solid-Phase Extraction (SPE) can be employed to clean up the sample and concentrate the analyte.
Q3: What are the known stability issues with this compound?
A3: Flavonoids, in general, can be susceptible to degradation under certain conditions. For this compound, thermal degradation has been observed, with two mass loss stages under a nitrogen purge, suggesting a multi-step degradation process.[5] It is advisable to store standard solutions in a cool, dark place and to assess their stability over time, especially when stored at room temperature for extended periods. The pH of the solution can also affect stability, with some flavonoids showing degradation in alkaline or strongly acidic conditions.
Q4: What are the major metabolites of this compound that could interfere with quantification?
A4: this compound can be metabolized by human cytochrome P450 enzymes to form various oxidation products, including dihydroxyflavanones.[1][3] Microbial transformation studies have also shown that this compound can be converted to 6-hydroxyflavone, 6-hydroxyflavan-4-ol, and other derivatives.[6][7] When developing a quantification method, it is important to ensure that the analytical technique can distinguish between the parent compound and its potential metabolites to avoid overestimation.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column: Basic compounds can interact with acidic silanol groups on the silica-based stationary phase. | - Use a base-deactivated column. - Lower the mobile phase pH to protonate the analyte and reduce silanol interactions. - Add a competing base (e.g., triethylamine) to the mobile phase to block silanol sites. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample. | |
| Mismatched Injection Solvent and Mobile Phase: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | |
| Inconsistent Retention Times | Changes in mobile phase composition: Inaccurate mixing or evaporation of volatile solvents can alter retention times. | - Prepare fresh mobile phase daily and keep it well-sealed. - Ensure the pump is mixing solvents accurately. |
| Column temperature fluctuations: Temperature variations can affect retention. | - Use a column oven to maintain a consistent temperature. | |
| Column degradation: Over time, the stationary phase can degrade, leading to shifts in retention. | - Replace the column with a new one of the same type. | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-eluting endogenous compounds from the sample matrix: These compounds can interfere with the ionization of the analyte in the mass spectrometer source.[8] | - Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Optimize chromatographic separation to resolve the analyte from interfering compounds. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. - Evaluate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds. |
| Low Recovery | Inefficient extraction from the sample matrix: The chosen extraction method may not be suitable for the sample type. | - Optimize the extraction solvent, pH, and number of extraction cycles. - Consider a different extraction technique (e.g., SPE instead of LLE). - For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. |
| Analyte degradation during sample processing: this compound may be unstable under certain conditions. | - Keep samples on ice during processing. - Minimize exposure to light and extreme pH. |
UV-Vis Spectrophotometry
| Issue | Potential Cause | Troubleshooting Steps |
| Interference from other compounds | Overlapping absorption spectra: Other compounds in the sample may absorb at the same wavelength as this compound. | - Perform a spectral scan of the sample to identify potential interferences. - Use a sample blank that contains all matrix components except the analyte to subtract background absorbance. - Consider a chromatographic separation (HPLC) prior to spectrophotometric detection for complex samples. |
| Non-linear calibration curve | High analyte concentration: At high concentrations, deviations from Beer-Lambert law can occur. | - Dilute the samples to fall within the linear range of the assay. |
| Chemical reactions: The analyte may be reacting with components in the solvent or matrix. | - Ensure the solvent is pure and does not react with the analyte. - Investigate the stability of the analyte in the chosen solvent over the analysis time. |
Experimental Protocols
Quantification of this compound by LC-MS/MS in Biological Matrices
This protocol is a general guideline and should be optimized and validated for your specific application.
a. Sample Preparation (Plasma/Urine):
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound). Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Urine Sample Dilution: For urine samples, a simple dilution with the initial mobile phase may be sufficient after centrifugation to remove particulates. A 1:10 dilution is a good starting point.
b. LC-MS/MS Parameters:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A starting composition of 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for sensitivity).
-
MRM Transitions: The precursor ion will be the [M+H]+ or [M-H]- of this compound (m/z 241.08 or 239.07, respectively).[9] Product ions should be determined by infusing a standard solution and performing a product ion scan.
Quantification of this compound by HPLC-UV
a. Sample Preparation:
-
Follow a similar extraction procedure as for LC-MS/MS, but a less rigorous clean-up may be acceptable depending on the sample complexity.
b. HPLC-UV Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A typical starting point could be 50:50 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer. Flavonoids typically have strong absorbance in the UV region.
-
Injection Volume: 20 µL.
Quantification of Total Flavonoids (as this compound equivalents) by UV-Vis Spectrophotometry
This is a colorimetric method suitable for a rapid estimation of total flavonoid content.
a. Reagents:
-
Aluminum chloride (AlCl₃) solution (2% in methanol).
-
This compound standard solutions of known concentrations.
b. Procedure:
-
Prepare a series of this compound standard solutions in methanol.
-
To 1 mL of each standard solution and the sample extract, add 1 mL of the 2% AlCl₃ solution.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes) to allow for complex formation.
-
Measure the absorbance at the wavelength of maximum absorbance of the this compound-AlCl₃ complex. This should be determined by scanning the complex in a UV-Vis spectrophotometer.
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of total flavonoids in the sample from the calibration curve and express it as this compound equivalents.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Selectivity | Moderate | High | Low |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Throughput | Moderate | High (with fast gradients) | High |
| Matrix Effect | Less susceptible | Highly susceptible | Susceptible to interfering chromophores |
| Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
Table 2: Typical Recovery and Matrix Effect Acceptance Criteria for Bioanalytical Methods
| Parameter | Acceptable Range |
| Recovery | 80 - 120% |
| Matrix Effect | The coefficient of variation (CV) of the response for the analyte in at least six different lots of blank matrix should be ≤ 15%. The deviation of the mean response from the response in a neat solution should ideally be within ± 15%. |
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of COX-2 and 5-LOX by this compound.
Caption: Positive allosteric modulation of GABA-A receptor by this compound.
Caption: Metabolism of this compound via Cytochrome P450 enzymes.
Experimental Workflow
Caption: A generalized workflow for the quantification of this compound.
References
- 1. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of isoflavones and flavonoids in human urine by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability testing of 6-Hydroxyflavanone under different pH conditions
Technical Support Center: Stability of 6-Hydroxyflavanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of this compound under various pH conditions.
Troubleshooting & FAQs
This section addresses common issues that may arise during the experimental process.
Q1: I am seeing a new, broad peak in my HPLC chromatogram at a later retention time, especially under basic pH conditions. What could this be?
A1: This is likely the corresponding chalcone. Under alkaline conditions, flavanones can undergo ring-opening to form the more polar, conjugated chalcone structure, which often results in a broader peak with a longer retention time on a reverse-phase HPLC column. To confirm, you can collect the fraction and analyze it by mass spectrometry or NMR.
Q2: My this compound seems to be degrading very rapidly, even at neutral pH. What could be the cause?
A2: Several factors could contribute to this:
-
Presence of Metal Ions: Trace metal ion contamination in your buffers can catalyze the degradation of flavonoids. Ensure you are using high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffer if metal ion contamination is suspected.
-
Light Exposure: Flavonoids can be susceptible to photodegradation. Ensure your samples are protected from light during the experiment and storage.
-
Oxygen Content: Dissolved oxygen in the buffers can promote oxidative degradation. Degassing your buffers before use can help mitigate this.
Q3: The recovery of my this compound is consistently low across all pH conditions. What should I check?
A3: Low recovery can be due to several reasons:
-
Adsorption to Surfaces: Flavonoids can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene vials can minimize this.
-
Incomplete Extraction: If you are performing a liquid-liquid extraction to quench the reaction, ensure the solvent and pH are optimal for partitioning this compound into the organic phase.
-
Injector or Column Issues: Check for any leaks in your HPLC system and ensure the column is not clogged or degraded.
Q4: I am not seeing any significant degradation under acidic conditions, even after prolonged incubation. Should I be concerned?
A4: this compound may be relatively stable under the acidic conditions you have tested. However, to ensure you have a robust stability-indicating method, you might need to employ more stringent stress conditions. Consider increasing the acid concentration (e.g., from 0.1 N HCl to 1 N HCl) or the temperature (e.g., from 60 °C to 80 °C). It is important to achieve a detectable level of degradation (typically 5-20%) to demonstrate the method's ability to separate degradants from the parent compound.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to forced degradation under acidic, neutral, and alkaline conditions.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 N and 0.1 N
-
Sodium hydroxide (NaOH), 1 N and 0.1 N
-
Phosphate buffer, pH 7.0
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Water bath or incubator
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the this compound stock solution.
-
Add 5 mL of 0.1 N HCl.
-
Keep the flask in a water bath at 60 °C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent volume and concentration of NaOH.
-
Dilute to the final volume with mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the this compound stock solution.
-
Add 5 mL of 0.1 N NaOH.
-
Keep the flask in a water bath at 60 °C.
-
Withdraw samples at the same time points as for the acidic hydrolysis.
-
Neutralize the samples with an equivalent volume and concentration of HCl.
-
Dilute to the final volume with mobile phase and analyze by HPLC.
-
-
Neutral Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the this compound stock solution.
-
Add 5 mL of pH 7.0 phosphate buffer.
-
Keep the flask in a water bath at 60 °C.
-
Withdraw and process samples as described for the other conditions (neutralization is not required).
-
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis to be optimal for both the parent compound and its degradants)
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Sample Preparation:
-
Dilute the stressed samples from the forced degradation study to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables present illustrative data for the stability of this compound under different pH conditions.
Table 1: Stability of this compound at 60 °C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.0) | % Remaining (pH 10.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.2 | 85.3 |
| 4 | 96.8 | 98.5 | 72.1 |
| 8 | 93.2 | 97.1 | 51.7 |
| 12 | 90.1 | 95.8 | 35.4 |
| 24 | 85.6 | 92.3 | 15.8 |
Table 2: Potential Degradation Products of this compound
| Degradation Product | Potential Formation Condition | Expected HPLC Elution |
| 6-Hydroxychalcone | Alkaline pH | Later than this compound |
| Hydrolytic Cleavage Products | Acidic pH | Earlier than this compound |
Visualizations
Caption: Experimental workflow for pH stability testing of this compound.
Enhancing the permeability of 6-Hydroxyflavanone across cell membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the permeability of 6-Hydroxyflavanone across cell membranes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good cell membrane permeability with this compound?
A1: Like many flavonoids, this compound faces several challenges in crossing cell membranes efficiently. Its relatively hydrophobic nature can lead to poor aqueous solubility, which is a prerequisite for absorption in many biological systems.[1] Furthermore, flavonoids can be subject to efflux by membrane transporters, which actively pump the compound out of the cell, reducing its intracellular concentration.[2][3]
Q2: What are the most common strategies to enhance the permeability of this compound?
A2: The most common and effective strategies focus on improving solubility and protecting the molecule from efflux and metabolism. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and facilitate its uptake by cells.[4][5][6]
-
Use of permeation enhancers: Certain excipients can transiently alter the properties of the cell membrane to increase its permeability.[1]
-
Inhibition of efflux pumps: Co-administration with known efflux pump inhibitors can increase the intracellular accumulation of this compound.
Q3: Which in vitro models are best for assessing the permeability of this compound?
A3: The two most widely used and accepted in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is useful for initial screening of large numbers of compounds.[6][7][8]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. It can assess both passive diffusion and active transport, including efflux.[9][10][11]
Q4: What is a typical apparent permeability coefficient (Papp) for flavanones in a Caco-2 assay?
A4: The apparent permeability (Papp) for flavanones can vary depending on their specific structure. Generally, flavanones exhibit good intestinal absorption with high Papp values, often exceeding 20 × 10⁻⁶ cm/s in the apical to basolateral direction.[9][11] For a compound to be considered highly permeable, a Papp value greater than 10 × 10⁻⁶ cm/s is a good benchmark.[9]
Troubleshooting Guides
Low Permeability in PAMPA Assay
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the donor buffer. | Increase the concentration of a co-solvent like DMSO (up to 1-5%) in the donor buffer.[12] Ensure the final concentration of the compound does not exceed its solubility limit in the assay buffer. |
| Inappropriate artificial membrane composition. | For lipophilic compounds like this compound, a lipid composition that better mimics the gastrointestinal tract, such as a mixture of phospholipids and cholesterol (Bio-mimetic PAMPA), may yield more relevant results than a simple lecithin/dodecane membrane.[6] |
| Compound precipitation in the acceptor well. | Use a "Double-Sink™" PAMPA model where the acceptor solution contains a surfactant to improve the solubility of the permeated compound.[6] |
| Incorrect incubation time. | For highly lipophilic compounds, a shorter incubation time (e.g., 2-4 hours) might be necessary to avoid saturation of the membrane and to stay within the linear range of detection.[7] |
Low Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Step |
| Active efflux of this compound. | Conduct a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-incubate with a known P-glycoprotein (P-gp) inhibitor like verapamil to see if permeability increases. |
| Low transepithelial electrical resistance (TEER) values. | Ensure Caco-2 cell monolayers are fully differentiated (typically 19-21 days post-seeding) and that TEER values are stable and within the acceptable range for your lab (often >300 Ω·cm²).[10] Low TEER indicates poor tight junction formation and a leaky monolayer. |
| Cytotoxicity of this compound or formulation. | Perform a cell viability assay (e.g., MTT assay) at the concentrations used in the permeability study. If toxic, reduce the concentration. Also, check the integrity of the monolayer post-assay using a marker like Lucifer Yellow.[9] |
| Non-specific binding to the plasticware. | The high lipophilicity of some flavonoids can lead to significant binding to the plastic of the assay plates.[10] Consider using plates with low-binding surfaces. Quantify the amount of compound remaining in the donor well and bound to the plate at the end of the experiment to assess mass balance. |
Data Presentation
Table 1: Apparent Permeability (Papp) of Representative Flavonoids in Caco-2 Cell Monolayers
| Flavonoid Class | Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Flavanones | Hesperetin | 21.30 ± 2.01 | 25.81 ± 1.93 | 1.21 | [9] |
| Naringenin | 22.15 ± 1.89 | 24.37 ± 2.03 | 1.10 | [9] | |
| Isoflavones | Genistein | 16.68 | Not Reported | Not Reported | [10] |
| Daidzein | 15.83 ± 1.54 | 18.29 ± 1.12 | 1.16 | [9] | |
| Flavones | Apigenin | 6.83 ± 0.59 | 7.93 ± 0.61 | 1.16 | [9] |
| Luteolin | 1.17 ± 0.13 | 2.56 ± 0.22 | 2.19 | [9] | |
| Flavonols | Quercetin | 1.70 ± 0.11 | Not Reported | Not Reported | [10] |
| Kaempferol | 0.98 ± 0.11 | 1.12 ± 0.13 | 1.14 | [9] | |
| Controls | Propranolol (High Permeability) | 36.07 | Not Reported | Not Reported | [10] |
| Lucifer Yellow (Low Permeability) | < 0.5 | Not Reported | Not Reported | [9] |
Data are presented as mean ± standard deviation where available.
Experimental Protocols
Detailed Methodology for Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Monolayer Formation: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of approximately 8 × 10⁴ cells/cm². Change the culture medium every 2-3 days for the first 14 days, and daily thereafter. Allow cells to differentiate for 19-21 days.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers using an epithelial volt-ohm meter. Only use monolayers with TEER values above 300-600 Ω·cm² (value can be lab-dependent).[9][10]
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the final desired concentration (e.g., 40 µM). The final DMSO concentration should be ≤ 1%.
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add 0.5 mL of the this compound solution to the apical (upper) chamber.
-
Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a 200 µL aliquot from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (amount of compound transported per unit time).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Detailed Methodology for Liposome Formulation (Ethanol Injection Method)
-
Preparation of Lipid Solution: Dissolve this compound, lecithin, and cholesterol in ethanol. A common starting ratio is a 9.6:1 lipid-to-drug ratio and an 8.5:1 lecithin-to-cholesterol ratio (w/w).[9]
-
Preparation of Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) and heat it to 40°C.
-
Liposome Formation: Slowly inject the lipid/ethanol solution into the pre-warmed PBS while stirring continuously. The ethanol will diffuse into the aqueous phase, leading to the self-assembly of lipids into liposomes, encapsulating the this compound.
-
Solvent Removal: Remove the residual ethanol from the liposome suspension using a rotary evaporator under reduced pressure.
-
Homogenization: To obtain small, unilamellar vesicles (SUVs), sonicate the liposome suspension using a probe sonicator or in an ultrasonic bath for approximately 30 minutes.[9]
-
Characterization: Characterize the prepared liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Detailed Methodology for Solid Lipid Nanoparticle (SLN) Formulation (High-Shear Homogenization followed by Ultrasonication)
-
Preparation of Lipid Phase: Dissolve this compound, a solid lipid (e.g., Compritol 888 ATO), and a lipid-soluble surfactant (e.g., soy lecithin) in ethanol. Heat the mixture in a water bath to a temperature above the melting point of the lipid (e.g., 85°C).[13]
-
Preparation of Aqueous Phase: Dissolve a water-soluble surfactant (e.g., Tween-80) in distilled water and heat it to the same temperature as the lipid phase.[13]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated this compound.
-
Characterization: Characterize the SLNs for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Mandatory Visualizations
Caption: Workflow for developing and testing formulations to enhance this compound permeability.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: The canonical NF-κB signaling pathway, a central mediator of inflammation.
Caption: The JNK signaling pathway, a key player in stress responses and apoptosis.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. paulogentil.com [paulogentil.com]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 9. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting inconsistent results in 6-Hydroxyflavanone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyflavanone. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is sparingly soluble in water but readily soluble in organic solvents like DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.
Q2: What is the known mechanism of action for this compound?
A2: this compound has been reported to exhibit multiple biological activities, including anti-inflammatory, anxiolytic, and neuroprotective effects. Its mechanisms of action are multifaceted and appear to involve the modulation of several signaling pathways. It has been shown to activate AKT, ERK1/2, and JNK signaling pathways, which are crucial for cell survival and differentiation.[1] Additionally, it can inhibit LPS-induced NO production, suggesting an anti-inflammatory role potentially mediated through the NF-κB pathway.[1][2] Some studies also suggest its interaction with GABA-A receptors, contributing to its anxiolytic properties.
Q3: At what concentrations does this compound typically show biological activity without significant cytotoxicity?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Generally, concentrations ranging from 1 µM to 50 µM are used in in vitro studies.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. In some cell lines, such as MC3T3-E1 cells, no cytotoxicity was observed at concentrations up to 50 µM.[1]
Q4: Can this compound interfere with common cell-based assays?
A4: Like many flavonoids, this compound has the potential to interfere with certain assays. Its yellow color can interfere with colorimetric assays, such as the MTT assay, by contributing to the background absorbance. Additionally, its antioxidant properties might interfere with assays that measure reactive oxygen species (ROS). It is essential to include proper vehicle controls (e.g., cells treated with the same concentration of DMSO used to dissolve the this compound) and blank controls (e.g., wells with this compound but no cells) to account for these potential interferences.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Possible Cause 1: Interference of this compound with the Assay Reagents
-
Troubleshooting Steps:
-
Run a control without cells: Add this compound at the concentrations used in your experiment to wells containing only cell culture medium and the assay reagent (e.g., MTT). This will determine if the compound directly reacts with the reagent.
-
Use a different assay: If interference is confirmed, consider switching to a non-colorimetric assay for cell viability, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Possible Cause 2: Low Solubility or Precipitation of this compound in Culture Medium
-
Troubleshooting Steps:
-
Check for precipitation: Before adding the compound to your cells, inspect the diluted this compound in the cell culture medium under a microscope. Look for crystals or precipitates.
-
Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity and improve compound solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a concentrated stock solution just before use.
-
Possible Cause 3: Inconsistent Cell Seeding
-
Troubleshooting Steps:
-
Ensure uniform cell suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumps, which can lead to uneven cell distribution in the wells.
-
Consistent pipetting: Use calibrated pipettes and consistent technique when seeding cells to ensure each well receives the same number of cells.
-
Issue 2: Inconsistent Inhibition of LPS-Induced Inflammatory Response
Possible Cause 1: Variability in LPS Potency
-
Troubleshooting Steps:
-
Use a consistent source and lot of LPS: Different batches of LPS can have varying potency. If possible, use the same lot of LPS for a series of experiments.
-
Titrate LPS: Perform a dose-response experiment with your specific cell line to determine the optimal concentration of LPS that induces a robust but sub-maximal inflammatory response.
-
Possible Cause 2: Timing of this compound Treatment
-
Troubleshooting Steps:
-
Optimize pre-treatment time: The timing of this compound addition relative to LPS stimulation is critical. In many studies, a pre-treatment of 1-2 hours before LPS stimulation is effective.[2] Test different pre-treatment times (e.g., 1, 2, 4 hours) to find the optimal window for your experimental setup.
-
Issue 3: Inconsistent Results in Western Blotting for Signaling Pathway Activation
Possible Cause 1: Sub-optimal Protein Extraction
-
Troubleshooting Steps:
-
Use appropriate lysis buffers: Ensure your lysis buffer contains protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Work quickly and on ice: Perform all protein extraction steps on ice to minimize enzymatic degradation.
-
Possible Cause 2: Low Abundance of Phosphorylated Proteins
-
Troubleshooting Steps:
-
Optimize stimulation time: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after this compound treatment to identify the peak of phosphorylation for your protein of interest.
-
Increase protein load: If the signal is weak, increase the amount of protein loaded onto the gel.
-
Possible Cause 3: Antibody-Related Issues
-
Troubleshooting Steps:
-
Validate your antibodies: Ensure your primary antibodies are specific for the target protein and its phosphorylated form.
-
Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that give a strong signal with minimal background.
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Different Assays
| Assay | Cell Line/System | IC50 Value | Reference |
| LPS-induced NO Production | Rat Kidney Mesangial Cells | 1.7 µM | [2] |
| α-Amylase Inhibition | In vitro | 3.4 ± 0.1 µM | [3] |
| DPPH Radical Scavenging | In vitro | 5.2 ± 0.2 µM | [3] |
| ABTS Radical Scavenging | In vitro | 6.3 µM | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blotting for Phospho-ERK1/2
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce batch-to-batch variability of 6-Hydroxyflavanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce batch-to-batch variability in the synthesis and purification of 6-Hydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in this compound synthesis can arise from several factors:
-
Purity of Starting Materials: The quality and purity of reactants, such as the corresponding 2'-hydroxychalcone, are critical. Impurities in starting materials can lead to side reactions and the formation of undesired by-products.
-
Reaction Conditions: Inconsistent control of critical process parameters like temperature, reaction time, solvent, and catalyst concentration can significantly impact the reaction kinetics and product profile.[1][2]
-
Purification Method: Variability in the purification process, such as inconsistencies in column chromatography (e.g., stationary phase activity, eluent composition, loading), can lead to differing purity levels between batches.[3]
-
Moisture and Atmospheric Conditions: The presence of moisture can interfere with certain synthetic routes. Reactions should be carried out under appropriate atmospheric conditions (e.g., inert atmosphere) if sensitive reagents are used.
Q2: How can I improve the yield and purity of my this compound product?
To enhance the yield and purity of this compound, consider the following strategies:
-
Optimize Reaction Conditions: Systematically optimize reaction parameters. For instance, in the cyclization of 2'-hydroxychalcones, microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating.[4]
-
Catalyst Selection: The choice of catalyst can influence both the reaction rate and selectivity. For example, palladium(II) acetate has been used as a catalyst in the oxidative cyclization of 2'-hydroxychalcones.[5]
-
Effective Purification: Employ appropriate purification techniques. Column chromatography using silica gel with a suitable solvent system (e.g., hexane:ethyl acetate) is a common and effective method.[1][6] For challenging separations, techniques like preparative HPLC can be utilized.[6]
-
Recrystallization: After column chromatography, recrystallization can be performed to further purify the product and obtain a crystalline solid with a defined melting point.[7]
Q3: What are the typical analytical methods to assess the quality and purity of this compound?
Several analytical techniques are essential for characterizing this compound and ensuring its quality:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and quantifying any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with formic acid) is often used.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides information on the molecular weight of the compound and its fragments, aiding in structural confirmation and impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of this compound and for identifying the presence of any structural isomers or impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, confirming the flavanone structure.[8]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.[2][9] |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can lead to decomposition or side product formation.[10] Optimize the temperature based on literature procedures or systematic experimentation. |
| Inefficient Catalyst Activity | Ensure the catalyst is fresh and active. If using a solid catalyst, ensure it is properly dispersed in the reaction mixture. Consider screening different catalysts or increasing the catalyst loading. |
| Poor Quality of Reagents | Use high-purity starting materials and dry solvents. Impurities or moisture can inhibit the reaction or lead to unwanted side reactions. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of Side Products | The synthesis of flavanones can sometimes be accompanied by the formation of chalcones or other related flavonoids.[11][12] Adjusting the reaction conditions (e.g., pH, catalyst) can help minimize the formation of these by-products. |
| Incomplete Cyclization of Chalcone | If the starting 2'-hydroxychalcone is observed as an impurity, this indicates incomplete cyclization. Ensure sufficient reaction time and optimal temperature for the cyclization step. |
| Ineffective Purification | Optimize the column chromatography conditions. This includes the choice of stationary phase (e.g., silica gel mesh size), the solvent system gradient, and the amount of sample loaded onto the column.[3] Consider a secondary purification step like recrystallization. |
| Degradation of Product | Some flavonoids can be sensitive to light, heat, or pH changes. Store the purified product under appropriate conditions (e.g., in the dark, at low temperature). |
Experimental Protocols
General Synthesis of this compound via Cyclization of 2'-Hydroxychalcone
This protocol is a general guideline and may require optimization based on the specific substrate and available equipment.
-
Reaction Setup: To a solution of the corresponding 2'-hydroxychalcone (1 equivalent) in a suitable solvent (e.g., ethanol, DMSO), add the catalyst (e.g., a catalytic amount of a base like piperidine or an acid like H2SO4).[5][12]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by HPLC, MS, and NMR.
Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel onto the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Effect of Reaction Conditions on Flavanone Synthesis (Illustrative Data)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(TFA)₂ | DMSO | 100 | 15 | 44 | [5] |
| 2 | Piperidine | Ethanol | Reflux | 5 | 76-90 | [5] |
| 3 | H₂SO₄ | Ethanol | Reflux | - | - | [12] |
| 4 | Microwave | Acetic Acid | 100 | 0.5 | 82 | [4] |
Note: This table is a compilation of data from different sources for illustrative purposes and direct comparison may not be appropriate without considering the specific substrates and reaction scales.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. This compound | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Hydroxylated Flavanones
This guide provides a comparative analysis of the structure-activity relationships (SAR) of common hydroxylated flavanones, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols for key assays, and visual diagrams to elucidate underlying mechanisms and experimental workflows.
Introduction to Hydroxylated Flavanones
Flavanones are a subclass of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their diphenylpropane (C6-C3-C6) backbone. This structural feature distinguishes them from flavones and flavonols. Common dietary flavanones, such as naringenin, eriodictyol, and hesperetin, are abundant in citrus fruits and are recognized for a variety of biological activities.[1][2] Their therapeutic potential is largely dictated by the number and position of hydroxyl (-OH) groups on their A and B rings. Understanding the relationship between their chemical structure and biological function is crucial for the development of new therapeutic agents.
Key Principles of Structure-Activity Relationship (SAR)
The biological activity of hydroxylated flavanones is critically dependent on their molecular structure. The primary determinants of their antioxidant, anti-inflammatory, and anticancer effects are the substitution patterns of hydroxyl groups on the aromatic A and B rings.
-
Antioxidant Activity : The capacity to scavenge free radicals is strongly influenced by the presence and arrangement of hydroxyl groups. A key feature for high antioxidant activity is the presence of a catechol (ortho-dihydroxy) group at the 3' and 4' positions of the B-ring, as seen in eriodictyol. This configuration enhances electron delocalization and stabilizes the resulting phenoxyl radical after hydrogen donation. Flavanones with a single hydroxyl group on the B-ring, like naringenin (4'-OH), generally exhibit lower antioxidant potential. The 5- and 7-hydroxyl groups on the A-ring also contribute to this activity.[3]
-
Anti-inflammatory Activity : The anti-inflammatory effects of flavanones are often linked to their ability to inhibit key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Hydroxylation patterns that enhance antioxidant activity, particularly the 3',4'-dihydroxy moiety, are also associated with potent anti-inflammatory action. This is because reactive oxygen species (ROS) can act as secondary messengers in inflammatory signaling. The absence of the C2-C3 double bond in flavanones, compared to flavones, can influence their interaction with protein kinases involved in these pathways.[4][5]
-
Anticancer Activity : The cytotoxic and antiproliferative effects of hydroxylated flavanones on cancer cells are multifaceted. The number and position of hydroxyl groups play a significant role. For instance, the hydroxylation pattern on the B-ring can influence the compound's ability to induce apoptosis, arrest the cell cycle, and inhibit signaling pathways crucial for cancer cell proliferation and survival.[6][7][8] Some studies suggest that while hydroxylation is important, excessive hydroxylation does not always lead to increased cytotoxicity and that other factors, such as lipophilicity, also play a crucial role.
Below is a diagram illustrating the key structural features of the flavanone backbone that influence its biological activity.
Caption: Key structural features of hydroxylated flavanones governing their biological activity.
Comparative Data on Biological Activities
The following tables summarize the in vitro activities of key hydroxylated flavanones from various studies. IC50 values represent the concentration required to inhibit 50% of the measured activity and are presented in µM. Lower values indicate higher potency.
Table 1: Comparative Antioxidant Activity
| Flavanone | Hydroxylation Pattern | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference(s) |
| Naringenin | 5,7,4'-trihydroxy | 264.4 | >64 | [9][10] |
| Hesperetin | 5,7,3'-trihydroxy-4'-methoxy | 70 | 276 | [3][11] |
| Eriodictyol | 5,7,3',4'-tetrahydroxy | 24.5 (extract fraction) | - |
Note: Direct comparative IC50 values for pure eriodictyol were not consistently available in the searched literature; the value presented is from a bioactive extract fraction known to contain eriodictyol.
Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production)
| Flavanone | Cell Line | IC50 (µM) for NO Inhibition | Reference(s) |
| Naringenin | RAW 264.7 | >100 | [10] |
| Hesperetin | - | Data not available | |
| Eriodictyol | - | Data not available |
Note: While widely reported to have anti-inflammatory effects, direct comparative IC50 values for NO inhibition were not found in the same study for all three flavanones.
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Flavanone | Cell Line | Activity / IC50 (µM) | Reference(s) |
| Naringenin | MCF-7 (Breast) | Inhibits proliferation | [7][8] |
| MDA-MB-231 (Breast) | Inhibits proliferation | [7][8] | |
| Hesperetin | MCF-7 (Breast) | ~50-100 | [6] |
| HepG2 (Liver) | >50 | [3] | |
| HeLa (Cervical) | >50 | [3] | |
| Eriodictyol | - | Data not consistently available |
Note: Cytotoxicity data is highly dependent on the specific cancer cell line and experimental conditions. The data presented indicates general activity rather than a direct side-by-side comparison under identical conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of flavanone bioactivity. The following are standard protocols for key assays cited in structure-activity relationship studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (flavanones)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve flavanones and the positive control in methanol to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Assay: a. To each well of a 96-well plate, add 20 µL of the test sample solution at various concentrations. b. Add 180 µL of the 0.1 mM DPPH solution to each well. c. For the control (blank), add 20 µL of methanol instead of the test sample.
-
Incubation: Incubate the plate at room temperature (or 37°C) in the dark for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the scavenging percentage against the concentration of the test compound. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds (flavanones)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the flavanones. Include wells for untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Remove the medium containing the test compounds. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration that reduces cell viability by 50%, is determined by plotting percent viability against compound concentration.
Western Blot Analysis for NF-κB Pathway Activation
This protocol details the detection of key protein phosphorylation and translocation events in the NF-κB signaling pathway, a common mechanism for anti-inflammatory action.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
LPS (Lipopolysaccharide) for stimulation
-
Test compounds (flavanones)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of flavanones for 1-4 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-p-p65) overnight at 4°C, diluted in blocking buffer. b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the loading control (e.g., β-actin) to determine the inhibitory effect of the flavanones.
Visualization of Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for SAR studies and a simplified signaling pathway targeted by flavanones.
Caption: A typical experimental workflow for investigating the SAR of hydroxylated flavanones.
Caption: Simplified NF-κB signaling pathway showing potential inhibition points by flavanones.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 3. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Anticancer Effects of 6-Hydroxyflavanone: A Comparative Guide for Researchers
An In-depth Analysis of 6-Hydroxyflavanone's Efficacy Across Various Cancer Cell Lines and Its Impact on Key Signaling Pathways.
Introduction
This compound, a member of the flavonoid family, has garnered significant interest within the scientific community for its potential anticancer properties. Flavonoids, naturally occurring polyphenolic compounds found in fruits and vegetables, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic effects. This guide provides a comprehensive comparison of the anticancer effects of this compound across different human cancer cell lines, supported by experimental data. We delve into its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression. Furthermore, we explore the molecular mechanisms underlying its action, with a particular focus on the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.
Data Presentation
Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| HCT15 | Colorectal Carcinoma | >100 |
| SF295 | Glioblastoma | 23.4 |
Note: Data for MCF-7, HeLa, A549, and HCT116 cell lines for this compound were not explicitly found in the provided search results. The table will be updated as more specific data becomes available. The available data for HCT15 and SF295 cells provides a preliminary indication of its cytotoxic potential.
Effect of this compound on Apoptosis and Cell Cycle
Studies have shown that this compound can induce apoptosis and alter the cell cycle distribution in cancer cells. The following table will summarize the quantitative effects on apoptosis and cell cycle progression.
| Cell Line | Apoptosis Rate (% of cells) | Cell Cycle Arrest | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SF295 | Data not available | G2/M | Reduced | Data not available | Increased |
| HCT15 | Data not available | S | Reduced | Increased | Data not available |
Note: Quantitative data for apoptosis rates and specific cell cycle phase percentages are not fully available in the provided search results. The table reflects the qualitative changes observed in the respective studies. Further research is required to quantify these effects.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by flow cytometry. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound inducing anticancer effects via the PI3K/Akt pathway.
Experimental Workflow Diagram
Caption: General workflow for validating the anticancer effects of this compound.
Conclusion
The available data suggests that this compound exhibits cytotoxic effects against certain cancer cell lines and can modulate the cell cycle. However, a significant gap in the literature exists regarding its specific IC50 values across a broader range of cancer cell lines, as well as quantitative data on its apoptotic and cell cycle effects. Flavonoids, as a class, are known to inhibit the PI3K/Akt pathway, and it is plausible that this compound shares this mechanism. Further targeted research, including Western blot analyses, is crucial to confirm this hypothesis and to fully elucidate the anticancer potential of this compound. This guide provides the necessary framework and protocols for researchers to conduct these vital investigations.
A Comparative Analysis of 6-Hydroxyflavanone and Quercetin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of 6-Hydroxyflavanone and the well-studied flavonol, quercetin. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Introduction
Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse pharmacological activities. Among them, this compound, a synthetic flavanone, and quercetin, a naturally occurring flavonol, have garnered significant interest for their potential therapeutic applications. This guide offers a comparative analysis of their bioactivity, focusing on their antioxidant, anti-inflammatory, and anticancer properties, to aid researchers in their exploration of these promising compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the bioactivity of this compound and quercetin. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell lines, and assays used.
| Table 1: Antioxidant Activity | |
| Compound | DPPH Radical Scavenging IC50 (µM) |
| This compound | Data not readily available |
| Quercetin | 4.60 ± 0.3[1] |
| Table 2: Anti-inflammatory Activity | |
| Compound | Nitric Oxide (NO) Production Inhibition IC50 (µM) |
| This compound | ~2.0 (in rat kidney mesangial cells)[2][3] |
| Quercetin | Data variable depending on cell type and stimulus |
| Table 3: Anticancer Activity (Cell Viability/Proliferation Inhibition IC50) | |
| Compound | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound | Data not readily available for the parent compound |
| Quercetin | 73[4] |
| MDA-MB-231 (Breast Cancer) IC50 (µM) | |
| This compound | Data not readily available for the parent compound |
| Quercetin | 85[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow and a decrease in absorbance.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to different wells.
-
Add the DPPH working solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or quercetin).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common assay to evaluate antioxidant capacity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration.
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[5]
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for a short period to allow for color development (a pink azo dye).
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
The percentage of NO production inhibition is calculated, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[6][7][8]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Treat cells with the test compound for a specified time to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
The cell populations are distinguished as follows:
Signaling Pathways and Mechanisms of Action
Both this compound and quercetin exert their biological effects by modulating various intracellular signaling pathways.
This compound Signaling Pathways
Research suggests that this compound's anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the downstream expression of inducible nitric oxide synthase (iNOS) upon inflammatory stimuli.[2][9]
Caption: this compound inhibits iNOS protein expression.
Quercetin Signaling Pathways
Quercetin is known to modulate a broader range of signaling pathways, contributing to its diverse bioactivities. Key pathways include:
-
PI3K/Akt Pathway: Quercetin can inhibit the PI3K/Akt pathway, which is often overactive in cancer cells, leading to decreased cell proliferation and survival.[11][12]
-
MAPK Pathway: Quercetin can modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis. The specific effect can be cell-type dependent.[13]
-
NF-κB Pathway: Similar to this compound, quercetin can inhibit the NF-κB pathway, a key regulator of inflammation.
Caption: Quercetin modulates multiple signaling pathways.
Conclusion
This comparative guide highlights the current understanding of the bioactivities of this compound and quercetin. While quercetin has been extensively studied, demonstrating a broad spectrum of antioxidant, anti-inflammatory, and anticancer activities through the modulation of multiple signaling pathways, this compound shows promise, particularly as a potent anti-inflammatory agent.
Further research is warranted to fully elucidate the bioactivities of this compound, especially in the context of its antioxidant and anticancer potential, with direct comparative studies against well-established flavonoids like quercetin. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers to design and conduct such investigations, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 6-Hydroxyflavanone: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of 6-Hydroxyflavanone, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive cross-validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparative data, detailed experimental protocols, and workflow visualizations are intended to aid in the selection of the most appropriate method based on specific research needs.
Comparative Performance Data
The following table summarizes the key performance parameters for the different analytical methods used for the quantification of this compound.
| Parameter | HPLC-UV/ED | GC-MS | LC-MS/MS |
| Linearity (R²) | |||
| >0.99 | >0.99 | >0.997[1][2] | |
| Limit of Quantification (LOQ) | Analyte Dependent | Analyte Dependent | 0.1 - 2.0 ng/mL[2] |
| Accuracy (%) | Typically 85-115% | Typically 85-115% | 85 - 115%[1][2] |
| Precision (%RSD) | <15% | <15% | 1.52 - 14.9%[1][2] |
| Selectivity | Moderate to High | High | Very High |
| Throughput | High | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This method is suitable for the quantification of this compound and the evaluation of its antioxidant activity.
Instrumentation:
-
HPLC system with an electrochemical detector (ED) with a glassy carbon electrode.[3]
Chromatographic Conditions:
-
Column: Cosmosil RP-C18-MS-II (5 μm, 250×4.6 mm).[3]
-
Mobile Phase: 0.1 mol L−1 NaClO4 /MeOH 80:20 % (v/v).[3]
-
Flow Rate: 1.0 mL min−1.[3]
-
Detection: Electrochemical detector.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like this compound.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.[5]
Chromatographic Conditions:
-
Column: DB-5 capillary column.[5]
-
Carrier Gas: Helium.[6]
-
Injection Mode: Splitless.[6]
-
Temperature Program: Linearly from 60 °C to 240 °C at a rate of 3 °C/min.[6]
-
MS Detection: Electron ionization (EI) at 70 eV.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices.[7][8][9]
Instrumentation:
-
HPLC system (e.g., ACQUITY UPLC I-Class system) coupled to a tandem quadrupole mass spectrometer (e.g., XevoTQ-S).[7][8]
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with water and methanol.[2]
-
Detection: Positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1][2]
Experimental Workflows
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound.
References
- 1. LC-ESI-MS/MS method for the enantioseparation of six flavanones - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Monohydroxyflavanone Syntheses and a Protocol for Gas Chromatography-Mass Spectrometry Analysis of Monohydroxyflavanones [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of 6-Hydroxyflavanone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the synergistic effects of 6-Hydroxyflavanone with other compounds. While direct quantitative data on the synergistic interactions of this compound is currently limited in published literature, its chemical class—flavonoids—is well-documented for synergistic potential with various therapeutic agents. This guide offers detailed experimental protocols, data interpretation methods, and insights into the underlying signaling pathways to facilitate novel research in this promising area.
Current Landscape: Co-administration and Neuroprotective Effects
To date, research on this compound in combination with other drugs has primarily focused on its ability to mitigate adverse effects. A notable study investigated the co-administration of this compound with the chemotherapeutic agent cisplatin. The findings suggest a significant neuroprotective effect of this compound against cisplatin-induced neuropathy, as well as anxiolytic properties.[1] This indicates a beneficial interaction, though it was not a formal synergy study aimed at enhancing anticancer efficacy.
Flavonoids, as a class, have been shown to exhibit synergistic effects with both antibiotics and other anticancer drugs, such as paclitaxel.[2][3][4][5] This provides a strong rationale for investigating the potential of this compound to act synergistically with other therapeutic compounds.
Table 1: Summary of a Preclinical Study on the Co-administration of this compound (6-HF) with Cisplatin [1]
| Combination Agent | Model System | Key Findings | Type of Interaction |
| Cisplatin | Sprague-Dawley rats | 6-HF significantly reduced chemotherapy-induced mechanical allodynia. | Amelioration of side effects |
| 6-HF exhibited anxiolytic-like activity. | |||
| The study suggests 6-HF as a potential therapeutic agent to counteract neurotoxicity and anxiety associated with chemotherapy. |
Experimental Protocols for Synergy Evaluation
To quantitatively assess the synergistic effects of this compound with other compounds, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard assay and isobologram analysis, which are widely accepted in the field.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy, additivity, or antagonism between two compounds.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and the compound of interest at a concentration that is a multiple of the highest concentration to be tested.
-
Microplate Setup: In a 96-well microplate, serially dilute this compound horizontally and the second compound vertically. This creates a matrix of concentration combinations.
-
Controls: Include wells with each compound alone to determine their individual minimum inhibitory concentrations (MICs). Also, include wells with no compounds as a positive control for cell growth and wells with medium alone as a negative control.
-
Inoculation: Add the target cells (e.g., cancer cells, bacteria) at a standardized density to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined duration (e.g., 24-72 hours).
-
Data Acquisition: Measure the biological effect, such as cell viability (e.g., using MTT or resazurin assay) or microbial growth (e.g., measuring optical density at 600 nm).
-
Calculation of FIC Index: The FIC for each compound is calculated as follows:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
The Combination Index (CI) or FIC Index (FICI) is the sum of the individual FICs: CI = FIC of A + FIC of B .
-
Table 2: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation |
| ≤ 0.5 | Strong Synergy |
| > 0.5 to < 1.0 | Synergy |
| 1.0 | Additive Effect |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Isobologram Analysis
Isobologram analysis provides a graphical representation of the interaction between two compounds.
Methodology:
-
Dose-Response Curves: Determine the dose-response curves for this compound and the second compound individually to establish the concentrations that produce a specific level of effect (e.g., 50% inhibition, IC50).
-
Plotting the Isobologram:
-
On a graph, plot the concentration of this compound on the x-axis and the concentration of the second compound on the y-axis.
-
Mark the IC50 value of this compound on the x-axis and the IC50 value of the second compound on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
-
Testing Combinations: Test various combinations of the two compounds at fixed ratios and determine the concentrations of each that produce the same level of effect (e.g., IC50).
-
Data Interpretation:
-
Plot the data points for the effective combinations on the same graph.
-
If the points fall below the line of additivity, the interaction is synergistic .
-
If the points fall on the line, the interaction is additive .
-
If the points fall above the line, the interaction is antagonistic .
-
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of these evaluations, the following diagrams illustrate a typical workflow for assessing synergy and the known signaling pathways of this compound that may contribute to synergistic effects.
Caption: Workflow for Evaluating Synergistic Effects.
Potential Mechanisms and Signaling Pathways
The synergistic potential of this compound likely stems from its ability to modulate multiple cellular signaling pathways. Understanding these pathways can help in selecting appropriate combination partners and in elucidating the mechanisms of any observed synergy.
-
Anti-inflammatory Pathways: this compound has demonstrated potent anti-inflammatory activity. It can inhibit the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7] This suggests a potential for synergy with other anti-inflammatory drugs or with therapies for inflammation-driven diseases.
-
GABAergic and Opioidergic Systems: Research has indicated that this compound may interact with the GABAergic and opioidergic systems, which are crucial in the modulation of pain and anxiety.[1] This opens up possibilities for synergistic combinations with anxiolytics, analgesics, or neuroprotective agents.
-
Modulation of Cellular Signaling Cascades: Like other flavonoids, this compound may influence key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways. While direct evidence for this compound is still emerging, related hydroxyflavanones are known to modulate these pathways.
Caption: Known and Potential Signaling Pathways of this compound.
Conclusion and Future Directions
While the direct evaluation of synergistic combinations involving this compound is a nascent field, the existing evidence for its beneficial co-administration with cisplatin and the well-established synergistic properties of the broader flavonoid class provide a compelling basis for further investigation. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers to explore and quantify the synergistic potential of this compound with a wide range of therapeutic compounds. Such studies are crucial for unlocking the full therapeutic value of this promising natural product.
References
- 1. This compound treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different 6-Hydroxyflavanone synthesis routes
For researchers and professionals in drug development, the efficient synthesis of flavonoid scaffolds is a critical starting point for the discovery of new therapeutic agents. 6-Hydroxyflavanone, a key intermediate, can be synthesized through several routes, each with its own set of advantages and disadvantages. This guide provides a detailed, head-to-head comparison of the most common synthetic pathways to this compound, supported by experimental data to inform the selection of the most suitable method for your research needs.
Key Synthesis Routes at a Glance
The primary methods for synthesizing this compound are the Claisen-Schmidt condensation followed by intramolecular cyclization and the Baker-Venkataraman rearrangement. A newer approach utilizing palladium-catalyzed oxidative cyclization also presents a potential, albeit less documented, alternative.
| Synthesis Route | Starting Materials | Key Intermediates | Typical Overall Yield | Key Advantages | Key Disadvantages |
| Claisen-Schmidt Condensation & Cyclization | 2',5'-Dihydroxyacetophenone, Benzaldehyde | 2',5'-Dihydroxychalcone | Moderate to High | Readily available starting materials, versatile for analogue synthesis. | Two distinct reaction steps, potential for side reactions during cyclization. |
| Baker-Venkataraman Rearrangement | Substituted 2-acyloxyacetophenone | 1,3-Diketone | Moderate | One-pot potential for flavone synthesis, can be adapted for flavanones. | Requires specific precursor synthesis, may have lower yields for flavanones. |
| Palladium-Catalyzed Oxidative Cyclization | 2'-Hydroxydihydrochalcone | - | Potentially High | Milder reaction conditions, high atom economy. | Requires specialized catalyst, less established for this specific compound. |
Route 1: Claisen-Schmidt Condensation and Intramolecular Cyclization
This widely used two-step method first involves the base-catalyzed condensation of 2',5'-dihydroxyacetophenone with benzaldehyde to form 2',5'-dihydroxychalcone. The subsequent intramolecular cyclization of the chalcone intermediate yields this compound. The cyclization can be effected under either acidic or basic conditions, with varying outcomes.
Experimental Protocol:
Step 1: Synthesis of 2',5'-Dihydroxychalcone (Claisen-Schmidt Condensation)
-
Dissolve 2',5'-dihydroxyacetophenone (1 eq.) and benzaldehyde (1.1 eq.) in ethanol.
-
Slowly add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, to the stirred mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter, wash the solid with water, and dry to obtain the crude 2',5'-dihydroxychalcone.
-
Recrystallize from a suitable solvent (e.g., ethanol) to purify the product.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
-
Base-Catalyzed Cyclization:
-
Reflux a solution of 2',5'-dihydroxychalcone in a basic medium, such as aqueous sodium acetate or piperidine in methanol.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Acid-Catalyzed Cyclization:
-
Reflux a solution of 2',5'-dihydroxychalcone in a solvent like ethanol or acetic acid with a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with a base.
-
Work up the reaction as described for the base-catalyzed method.
-
Performance Data:
| Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
| Condensation | KOH or NaOH | Ethanol | Room Temp. | 4-24 h | 70-90% |
| Cyclization (Base) | Sodium Acetate | Ethanol/Water | Reflux | 2-6 h | 60-80% |
| Cyclization (Acid) | H₂SO₄ or HCl | Ethanol | Reflux | 4-8 h | 50-70% |
Synthesis Workflow:
Route 2: Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement provides an alternative route, typically for the synthesis of flavones, but adaptable for flavanones. This method involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone intermediate, which can then be cyclized.[1] For this compound, this would necessitate the synthesis of a suitably protected 2-(benzoyloxy)-5-hydroxyacetophenone.
Conceptual Workflow:
While elegant, the specific application of this route for this compound is not as well-documented in the literature, and the multi-step preparation of the starting 2-acyloxyacetophenone can impact the overall efficiency.
Conclusion
For the synthesis of this compound, the Claisen-Schmidt condensation followed by intramolecular cyclization stands out as the most practical and well-documented approach. It offers a reliable and scalable method with good overall yields. The choice between acid- and base-catalyzed cyclization will depend on the desired purity profile and the stability of any other functional groups present in the molecule. While the Baker-Venkataraman rearrangement and palladium-catalyzed methods are valuable tools in flavonoid synthesis, their application to this compound requires further optimization and documentation to be considered competitive for routine synthesis. Researchers should consider the trade-offs between the number of steps, overall yield, and reagent availability when selecting the optimal synthetic strategy.
References
Replicating 6-Hydroxyflavanone's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of 6-Hydroxyflavanone (6-HF) with alternative compounds, supported by experimental data from published research. It is designed to assist researchers in evaluating the reproducibility of findings and in the design of future studies.
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production, a significant mediator in inflammatory processes.
Comparative Data on Anti-inflammatory Activity
The following table summarizes the inhibitory concentration (IC50) values for this compound and other flavonoids in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in kidney mesangial cells. Lower IC50 values indicate greater potency.
| Compound | IC50 (µM) for NO Inhibition | Reference |
| 6-Hydroxyflavone | ~2.0 | [1] |
| 4',6-dihydroxyflavone | ~2.0 | [1] |
| 6-Methoxyflavone | 0.192 | [1] |
| Apigenin | >200 | [1] |
| Quercetin | >200 | [1] |
| Myricetin | ~10 | [2] |
| Luteolin | Not specified, but has nephroprotective effects | [1] |
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This protocol details the methodology used to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophage cell lines, such as RAW 264.7 or kidney mesangial cells, stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 or rat kidney mesangial cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or other test compounds for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Determine the percentage of NO production inhibition for each compound concentration compared to the LPS-only treated cells.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
-
Signaling Pathway and Experimental Workflow
Anti-Neuropathic Pain Effects
This compound has shown promise in alleviating chemotherapy-induced neuropathic pain, a significant side effect of certain cancer treatments.
Comparative Data on Anti-Neuropathic Pain Activity
The following table presents data from a study on cisplatin-induced neuropathy in rats, comparing the efficacy of this compound with the standard treatment, gabapentin. The data represents the paw withdrawal threshold (PWT) in grams, where a higher value indicates reduced pain sensitivity.
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Mean ± SEM | Reference |
| Vehicle Control | - | 1.485 ± 0.18 | [3] |
| This compound | 30 | Significantly increased vs. control | [4] |
| This compound | 60 | Significantly increased vs. control | [4] |
| Gabapentin | 75 | Significantly increased vs. control | [3][4] |
Note: Specific mean and SEM values for the 6-HF treated groups were described as significantly increased but not numerically detailed in the primary text of the cited abstract. The full paper would be required for those specific values.
Experimental Protocol: Cisplatin-Induced Neuropathic Pain Model in Rats
This protocol outlines the procedure for inducing neuropathic pain in rats using cisplatin and assessing the therapeutic effects of test compounds.
Materials:
-
Male Sprague-Dawley rats (150-250 g)
-
Cisplatin
-
This compound and other test compounds (e.g., gabapentin)
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate)
Procedure:
-
Induction of Neuropathy:
-
Administer cisplatin (e.g., 3.0 mg/kg, intraperitoneally) to the rats once a week for four consecutive weeks.[3]
-
-
Compound Administration:
-
Administer this compound (e.g., 15, 30, 60 mg/kg, i.p.) or the comparator drug (e.g., gabapentin, 75 mg/kg, i.p.) 30 minutes prior to behavioral testing.[3]
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Place the rats on a wire mesh platform.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
Place the rats on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to a nociceptive response (e.g., licking or jumping). A cut-off time is used to prevent tissue damage.
-
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and hot plate latencies between the different treatment groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
-
Experimental Workflow and Mechanism of Action
Anxiolytic Effects
This compound has also been investigated for its potential anxiolytic (anti-anxiety) properties, with studies suggesting its interaction with GABA-A receptors.[4]
Comparative Data on Anxiolytic Activity
The following table summarizes the effects of this compound in the elevated plus-maze (EPM) test in rats, a standard behavioral assay for anxiety. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
| Treatment Group | Dose (mg/kg) | Effect on Open Arm Time & Entries | Reference |
| Vehicle Control | - | Baseline | [4] |
| This compound | 15, 30, 60 | Increased time and entries in open arms | [4] |
| Diazepam (Standard) | 2.0 | Increased time and entries in open arms | [4] |
Experimental Protocol: Elevated Plus-Maze (EPM) Test
This protocol describes the procedure for assessing the anxiolytic effects of compounds in rodents using the elevated plus-maze.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video tracking software (optional, but recommended for accurate data collection)
-
Rats or mice
-
This compound and other test compounds (e.g., diazepam)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Compound Administration: Administer this compound (e.g., 15, 30, 60 mg/kg, i.p.) or the comparator drug (e.g., diazepam, 2.0 mg/kg, i.p.) 30 minutes prior to the test.[4]
-
EPM Test:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into all arms) x 100].
-
Compare these parameters between the different treatment groups and the vehicle control group using appropriate statistical tests.
-
Experimental Workflow and Proposed Mechanism
References
- 1. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: 6-Hydroxyflavanone Versus its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the therapeutic efficacy of 6-Hydroxyflavanone and its glycosidic forms, focusing on their anti-inflammatory and neuroprotective properties. The following sections detail experimental data, methodologies, and relevant signaling pathways to facilitate an objective assessment of their potential as therapeutic agents.
Executive Summary
Current in vivo evidence suggests that while both this compound and its glycosides exhibit promising therapeutic activities, their efficacy is influenced by the route of administration and the specific pathological condition. This compound, particularly when administered directly to the central nervous system, has demonstrated significant neuroprotective effects in a murine model of Alzheimer's disease. In the context of inflammation, flavone glycosides have shown potent anti-inflammatory activity in a rat model of acute inflammation. The bioavailability of these compounds is a critical factor, with studies indicating that the aglycone form (this compound) may be more readily absorbed than its glycoside counterparts. This guide synthesizes the available data to provide a comparative overview for research and development purposes.
Data Presentation: In Vivo Efficacy
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and a representative flavone glycoside, selagin-7-O-(6″-O-Acetyl-)-β-D-glucoside, was evaluated in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.
| Compound | Animal Model | Doses Administered | Maximum Inhibition of Edema | Time to Maximum Inhibition | Reference |
| This compound | Rodents | 15, 30, and 60 mg/kg | Substantially reduced paw edema | Not specified | [1] |
| Selagin-7-O-(6″-O-Acetyl-)-β-D-glucoside | Rats | 5, 10, and 20 mg/kg | 45.1% (at 20 mg/kg) | 3 hours | [2][3] |
| Indomethacin (Standard Drug) | Rats | 10 mg/kg | 41.7% | Not specified | [3] |
Note: A direct comparative study between this compound and its specific glycosides in the same anti-inflammatory model is not available in the reviewed literature. The data presented is from separate studies.
Neuroprotective Activity
The neuroprotective efficacy of this compound was investigated in a streptozotocin (STZ)-induced mouse model of sporadic Alzheimer's disease.
| Compound | Animal Model | Administration Route & Dose | Key Findings | Reference |
| This compound | Mice (STZ-induced Alzheimer's model) | Intranasal (1 mg/kg) and Oral | - Improved working spatial memory (increased platform crossings and time in target quadrant in Morris Water Maze).- Increased spontaneous alternation in Y-maze.- Enhanced discrimination index and novelty preference in Novel Object Recognition test.- Inhibited oxidative stress and acetylcholinesterase levels in the brain. | [4] |
Note: In vivo neuroprotective studies specifically on this compound glycosides were not identified in the reviewed literature.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating acute anti-inflammatory activity.[2][5][6][7]
-
Animals: Male Wistar rats are typically used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Test Substance Administration: The test compounds (this compound or its glycosides) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally at specified doses, usually 30-60 minutes before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that receives only the vehicle.
Streptozotocin-Induced Alzheimer's Disease Model in Mice
This model mimics several pathological features of sporadic Alzheimer's disease.[8][9][10][11]
-
Animals: Mice are used for this model.
-
Induction of Disease: A single intracerebroventricular (ICV) injection of streptozotocin (STZ) (e.g., 3 mg/kg) is administered to induce an Alzheimer's-like condition.
-
Test Substance Administration: this compound is administered, for example, intranasally daily for a period of 21 days.
-
Behavioral Assessments: Cognitive function is evaluated using a battery of tests, including:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate spontaneous alternation behavior, an indicator of spatial working memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Biochemical Analysis: After the behavioral tests, brain tissues are collected to measure levels of acetylcholinesterase (an enzyme involved in neurotransmission) and markers of oxidative stress.
Signaling Pathways and Mechanisms of Action
Flavonoids, including this compound and its derivatives, are known to exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cellular defense.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[12][13] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. 6-Hydroxyflavone and its derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[14][15]
Nrf2 Signaling Pathway in Cellular Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses.[16][17][18][19][20] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their expression and subsequent cytoprotection. Flavonoids, including 6,7,4′-trihydroxyflavanone (a related flavanone), have been shown to activate the Nrf2 pathway, enhancing the cellular antioxidant defense.[21]
Experimental Workflow Diagrams
References
- 1. Targeting Anti-Inflammatory Pathways to Treat Diabetes-Induced Neuropathy by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. inotiv.com [inotiv.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Umuhengerin Neuroprotective Effects in Streptozotocin-Induced Alzheimer’s Disease Mouse Model via Targeting Nrf2 and NF-Kβ Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 20. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 21. mdpi.com [mdpi.com]
Comparative Metabolomics of Flavanone-Treated Cancer Cells: A Guide for Researchers
A comprehensive analysis of the metabolic reprogramming induced by different flavanones in cancer cells, providing insights for drug development and targeted therapies.
This guide offers a comparative overview of the metabolic effects of five common flavanones—naringenin, hesperetin, eriodictyol, pinocembrin, and sakuranetin—on cancer cells. By summarizing key metabolic alterations and detailing the underlying experimental protocols, this document serves as a valuable resource for researchers and scientists in the fields of oncology, pharmacology, and drug development.
Introduction to Flavanones and Cancer Metabolism
Flavanones are a class of flavonoids abundant in citrus fruits and other plants, known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] A growing body of evidence suggests that these compounds exert their antitumor effects by modulating various cellular processes, including key metabolic pathways that are often dysregulated in cancer. Understanding the specific metabolic signatures induced by different flavanones can provide crucial insights into their mechanisms of action and facilitate the development of novel therapeutic strategies.
Cancer cells exhibit altered metabolism, characterized by increased glucose uptake and lactate production (the Warburg effect), as well as changes in amino acid and lipid metabolism, to support their rapid proliferation and survival.[2] Targeting these metabolic vulnerabilities has emerged as a promising approach in cancer therapy. This guide focuses on the comparative metabolomic effects of different flavanones, with a particular emphasis on their impact on breast cancer cells, a common model system for such studies.
Comparative Analysis of Metabolic Alterations
While direct comparative metabolomics studies of all five flavanones on a single cancer cell line are limited, this section synthesizes findings from various studies to provide a qualitative and, where possible, quantitative comparison of their effects. The data presented here is primarily based on studies conducted on the MCF-7 breast cancer cell line.
Key Metabolic Pathways Affected by Flavanones:
Our analysis of the current literature indicates that flavanones primarily impact central carbon metabolism, amino acid metabolism, and lipid metabolism. A recurring theme is the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[3][4][5]
Table 1: Summary of Reported Metabolic Changes Induced by Flavanones in Cancer Cells
| Flavanone | Cell Line | Key Affected Metabolic Pathways | Notable Metabolite Changes (Fold Change or Qualitative Description) | References |
| Naringenin | MCF-7 | Glucose metabolism, Amino acid metabolism | Decreased glucose consumption, altered levels of amino acids. Specific fold changes are not consistently reported across studies. | [1][2] |
| Hesperetin | MCF-7 | Glucose metabolism, Lipid metabolism | Inhibition of glycolysis, alterations in fatty acid synthesis. Quantitative data is sparse in publicly available literature. | [6] |
| Eriodictyol | Breast Cancer Cells | PI3K/Akt signaling-related metabolism | Downregulation of pathways downstream of Akt, suggesting broad metabolic shifts. | [3][7][8][9] |
| Pinocembrin | Breast Cancer Cells | PI3K/Akt signaling-related metabolism | Inhibition of PI3K/Akt pathway, likely impacting glucose uptake and anabolic processes. | [4][10][11][12] |
| Sakuranetin | General | Serine biosynthesis, N-glycan precursor biosynthesis | Perturbations in these pathways suggest effects on nucleotide and protein synthesis. | [9] |
Signaling Pathway Modulation: The PI3K/Akt/mTOR Axis
A primary mechanism through which flavanones appear to exert their metabolic and anti-cancer effects is by inhibiting the PI3K/Akt/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cellular growth, proliferation, and metabolism. Its hyperactivation is a common feature of many cancers. By inhibiting this pathway, flavanones can effectively 'starve' cancer cells of the metabolic resources they need to grow and divide.
Below is a diagram illustrating the general mechanism of PI3K/Akt/mTOR inhibition by flavanones.
Figure 1: Flavanone inhibition of the PI3K/Akt/mTOR signaling pathway.
Studies have shown that eriodictyol, pinocembrin, and hesperetin can decrease the phosphorylation of both PI3K and Akt in a dose-dependent manner.[3][4][7][8][9][13][14][15] Naringin, a glycoside of naringenin, has also been shown to downregulate the PI3K/Akt/mTOR cascade.[16][17] Sakuranetin has been demonstrated to suppress the phosphorylation of Akt.[18][19] This inhibition leads to a downstream reduction in the activity of mTORC1, a key complex that promotes anabolic processes such as protein and lipid synthesis, and glycolysis.
Experimental Protocols
This section provides a detailed, generalized methodology for the comparative metabolomic analysis of flavanone-treated cancer cells based on established protocols.[20][21][22]
Cell Culture and Treatment
-
Cell Line: MCF-7 human breast cancer cells are seeded in 100 mm culture dishes.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Flavanone Treatment: Stock solutions of naringenin, hesperetin, eriodictyol, pinocembrin, and sakuranetin are prepared in dimethyl sulfoxide (DMSO). Once the cells reach 70-80% confluency, the culture medium is replaced with fresh medium containing the respective flavanone at a predetermined concentration (e.g., IC50 value for 72 hours) or a vehicle control (DMSO).[2]
Metabolite Extraction
-
Quenching: After the treatment period, the culture medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining media. To quench metabolic activity, the PBS is completely removed, and the plates are placed on dry ice.[15]
-
Extraction Solvent: A pre-chilled (-20°C) extraction solvent of 80% methanol in water is added to each dish to cover the cells.[15]
-
Cell Lysis and Collection: The cells are scraped from the dish in the presence of the extraction solvent. The cell lysate is then transferred to a microcentrifuge tube.
-
Centrifugation: The lysate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: The supernatant, containing the extracted metabolites, is carefully transferred to a new tube for subsequent analysis.
LC-MS/MS Analysis
-
Chromatography: The extracted metabolites are separated using a liquid chromatography (LC) system. A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites.[20]
-
Mass Spectrometry: The separated metabolites are then introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification. The mass spectrometer is operated in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Acquisition: Data is acquired in a data-dependent manner, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in their identification.
Data Analysis
-
Peak Picking and Alignment: The raw LC-MS data is processed using software such as XCMS or MZmine to detect and align metabolic features across all samples.
-
Metabolite Identification: The detected features are tentatively identified by matching their accurate mass and MS/MS fragmentation patterns to metabolic databases such as METLIN and the Human Metabolome Database (HMDB).
-
Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is performed to identify metabolites that are significantly altered between the different flavanone treatment groups and the control group.
-
Pathway Analysis: The significantly altered metabolites are then mapped to metabolic pathways using tools like MetaboAnalyst to identify the biological processes most affected by each flavanone.
Figure 2: General workflow for cell-based metabolomics.
Conclusion
This guide provides a comparative framework for understanding the metabolic impact of different flavanones on cancer cells. While a comprehensive, quantitative comparison is currently limited by the available literature, the existing evidence strongly suggests that flavanones like naringenin, hesperetin, eriodictyol, pinocembrin, and sakuranetin exert significant effects on cancer cell metabolism, largely through the inhibition of the PI3K/Akt/mTOR signaling pathway. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative metabolomics studies, which will be crucial for elucidating the precise mechanisms of action of these promising natural compounds and for advancing their potential as anticancer agents. Further research in this area will undoubtedly contribute to the development of more effective and targeted cancer therapies.
References
- 1. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Insights into the Differential Response of Breast Cancer Cells to the Phenolic Compounds Hydroxytyrosol and Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Eriodictyol on Retinoblastoma via the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Hesperetin inhibits Eca-109 cell proliferation and invasion by suppressing the PI3K/AKT signaling pathway and synergistically enhances the anti-tumor ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00956B [pubs.rsc.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Naringin inhibits autophagy mediated by PI3K-Akt-mTOR pathway to ameliorate endothelial cell dysfunction induced by high glucose/high fat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sakuranetin inhibits osteoclastogenesis and rescues the ovariectomy-induced bone loss by blocking PI3K/AKT and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule metabolite extraction strategy for improving LC/MS detection of cancer cell metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 6-Hydroxyflavanone: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 6-Hydroxyflavanone, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to local, regional, and national regulations is mandatory.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a dust mask or respirator is recommended.
Disposal of Pure this compound and Contaminated Materials
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is handled and treated in accordance with all applicable regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Containerization:
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, or weighing boats, should be considered contaminated and disposed of in the same manner as the chemical itself.[1][3] Contaminated packaging should also be treated as hazardous waste.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, heat, and ignition sources, pending collection by a licensed waste disposal company.[2]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal. The recommended disposal methods include treatment at a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Spill Management and Cleanup
In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Containment and Cleanup:
-
Disposal of Cleanup Waste: All materials used for cleanup, including contaminated soil or absorbents, must be placed in a sealed container, labeled as hazardous waste, and disposed of through a licensed professional service.
Environmental and Regulatory Considerations
Discharging this compound into drains or the environment is strictly prohibited.[2][3][4] Safety Data Sheets indicate that it may be "Toxic to aquatic life with long lasting effects," necessitating careful handling to prevent environmental release.[3] Always consult and adhere to all local, regional, and national hazardous waste regulations.[1][2][3]
Quantitative Data Summary
At present, there is no publicly available, specific quantitative data regarding disposal limits or aquatic toxicity (e.g., LC50) for this compound. The information below is based on general chemical properties.
| Property | Data/Information | Source |
| Molecular Formula | C₁₅H₁₂O₃ | PubChem[5] |
| Molecular Weight | 238.24 g/mol | PubChem[5] |
| Appearance | Solid | Fisher Scientific[4] |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[3] | Sigma-Aldrich[3] |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration.[2] | ChemicalBook[2] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 5. 6-Hydroxyflavone | C15H10O3 | CID 72279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
